4-Octadecylphenol
Description
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Properties
IUPAC Name |
4-octadecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZUBPHXHVWGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397279 | |
| Record name | 4-octadecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-79-9 | |
| Record name | 4-Octadecylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-octadecylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Octadecylphenol: Properties, Synthesis, and Biological Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octadecylphenol is a long-chain alkylphenol (LCAP) characterized by a phenol ring substituted at the para position with an eighteen-carbon alkyl chain. While extensive research has focused on its shorter-chain counterparts like 4-nonylphenol and 4-octylphenol due to their environmental prevalence and endocrine-disrupting activities, this compound remains a less-chartered chemical entity.[1] This guide aims to provide a comprehensive overview of the known chemical and physical properties of this compound, alongside synthetic and analytical methodologies. Given the limited specific data for this particular long-chain alkylphenol, this guide will also draw upon established knowledge of closely related LCAPs to infer potential biological activities and toxicological profiles, providing a foundational resource for researchers and drug development professionals.
Chemical and Physical Properties
The defining feature of this compound is its amphiphilic nature, combining a hydrophilic phenolic head with a long, hydrophobic octadecyl tail. This structure dictates its physical properties and potential applications.
Core Identification and Physical Characteristics
| Property | Value | Source(s) |
| CAS Number | 2589-79-9 | [2] |
| Chemical Formula | C₂₄H₄₂O | [2] |
| Molecular Weight | 346.59 g/mol | [2] |
| Appearance | White to pale yellow solid (inferred from shorter-chain analogs) | [3] |
| Boiling Point | 460 °C at 760 mmHg | [4] |
| Density | 0.9 g/cm³ | [4] |
| Flash Point | 272.3 °C | [4] |
| Melting Point | Data not consistently available. | |
| Refractive Index | 1.492 | [4] |
Solubility Profile:
Predictably, due to its long alkyl chain, this compound exhibits poor solubility in water. It is expected to be soluble in a range of organic solvents, a critical consideration for its use in synthesis and analytical preparations. While specific quantitative data is scarce, its solubility is likely high in non-polar solvents like hexane and toluene, and moderate in polar aprotic solvents such as acetone and ethyl acetate. Its solubility in polar protic solvents like methanol and ethanol is likely lower but sufficient for many applications.
Synthesis of this compound
The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with an 18-carbon alkene, such as 1-octadecene, in the presence of an acid catalyst. The choice of catalyst can influence the regioselectivity of the reaction, favoring the formation of the para-substituted product.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol (Adapted from a general procedure for octadecyl phenol)[6]
Materials:
-
Phenol
-
1-Octadecene
-
Amberlyst 15 (or another suitable acid catalyst)
-
Nitrogen gas supply
-
Reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel
Procedure:
-
Reaction Setup: Charge the reaction flask with phenol and the acid catalyst.
-
Inert Atmosphere: Purge the flask with nitrogen and heat the mixture to 70 °C with stirring.
-
Addition of Alkene: Add 1-octadecene dropwise to the reaction mixture over approximately one hour, maintaining the temperature.
-
Reaction: After the addition is complete, raise the temperature to 90 °C and maintain for several hours to ensure the reaction goes to completion.
-
Catalyst Removal: Cool the reaction mixture to 50 °C and filter to remove the catalyst.
-
Purification: Remove excess phenol by vacuum distillation. The resulting product will be a mixture of ortho and para isomers. Further purification by chromatography or crystallization may be necessary to isolate the this compound isomer.
Note on Regioselectivity: The ortho to para isomer ratio is a critical aspect of this synthesis. The reaction conditions, particularly the catalyst and temperature, can be optimized to favor the formation of the desired 4-substituted product.[5]
Analytical Methodologies
The analysis of this compound, particularly in complex matrices, requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the analysis of alkylphenols.[1][6]
HPLC Analysis Workflow
Caption: Typical workflow for the HPLC analysis of alkylphenols.
HPLC Protocol (General for Alkylphenols)[7]
-
Column: Octadecylsilyl (ODS) Hypersil, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of acetic acid (0.01%) to improve peak shape.
-
Flow Rate: 1 mL/min.
-
Detection: Diode Array Detector (DAD) at 278 nm or a fluorescence detector for higher sensitivity.
GC-MS Analysis
For GC-MS analysis, derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic performance.
Biological Activity and Toxicological Profile
While specific toxicological data for this compound is limited, the biological activities of shorter-chain alkylphenols are well-documented, primarily as endocrine-disrupting chemicals (EDCs).[7]
Endocrine Disruption:
Alkylphenols are known xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity is a significant concern due to the potential for adverse effects on reproductive health and development.[8] The estrogenic activity of alkylphenols is thought to be mediated through their interaction with estrogen receptors. While the potency of this interaction varies with the length and branching of the alkyl chain, it is a critical consideration for any biological application.
Cytotoxicity:
Studies on 4-octylphenol have demonstrated cytotoxic effects in various cell lines, including fish hepatocytes.[7] These effects are often associated with oxidative stress and damage to cellular membranes. It is plausible that this compound, with its greater lipophilicity, could also exhibit cytotoxic properties.
Further Research:
The lack of specific data for this compound highlights a significant knowledge gap. Further research is needed to:
-
Determine its binding affinity for estrogen receptors.
-
Assess its potential for endocrine disruption in relevant in vitro and in vivo models.
-
Evaluate its cytotoxicity and genotoxicity.
Applications in Research and Drug Development
The long alkyl chain of this compound imparts significant lipophilicity, which could be leveraged in several areas of research and drug development:
-
Drug Delivery: The amphiphilic nature of this compound makes it a potential candidate for use in drug delivery systems, such as liposomes or micelles, to encapsulate and deliver hydrophobic drugs.
-
Membrane Probes: The long alkyl chain could serve as an anchor to insert the molecule into cell membranes, allowing the phenolic portion to act as a probe or to deliver a therapeutic agent to the membrane.
-
Chemical Synthesis: As a functionalized long-chain hydrocarbon, it can serve as a building block in the synthesis of more complex molecules with potential biological activity.
Conclusion
This compound is a long-chain alkylphenol with distinct physicochemical properties stemming from its amphiphilic structure. While its synthesis and analysis can be approached using established methods for alkylphenols, there is a notable lack of specific data regarding its melting point, solubility, spectral characteristics, and biological activities. Drawing parallels with shorter-chain alkylphenols suggests a potential for endocrine-disrupting and cytotoxic effects, which warrants further investigation. For researchers and drug development professionals, this compound represents a molecule with potential applications in areas such as drug delivery and as a synthetic intermediate, but its biological profile must be carefully characterized before any therapeutic application can be considered.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]
- 3. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2589-79-9(this compound) | Kuujia.com [kuujia.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-N-OCTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Octadecylphenol
This guide provides a comprehensive overview of the synthesis and purification of 4-octadecylphenol, a long-chain alkylphenol of significant interest in various fields, including the development of pharmaceuticals, surfactants, and antioxidants. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity this compound.
Introduction: The Significance of this compound
This compound belongs to the class of alkylphenols, which are characterized by a hydroxyl group attached to a benzene ring and a long alkyl chain. The octadecyl (C18) chain imparts a significant hydrophobic character to the molecule, while the phenolic hydroxyl group provides a site for further chemical modification and imparts antioxidant properties. This amphiphilic nature makes this compound a valuable precursor in the synthesis of non-ionic surfactants, lubricating oil additives, and as a building block in the creation of more complex molecules for pharmaceutical applications.
Chemical Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a C18 alkylating agent. This electrophilic aromatic substitution reaction can be effectively carried out using 1-octadecene as the alkylating agent in the presence of an acid catalyst.
Reaction Mechanism and Catalyst Selection
The Friedel-Crafts alkylation of phenol with 1-octadecene proceeds via the formation of a carbocation intermediate from the alkene in the presence of an acid catalyst.[1] This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group. Therefore, the alkylation can result in a mixture of 2-octadecylphenol and this compound.
The choice of catalyst is crucial in directing the selectivity of the reaction and minimizing side reactions. While traditional Lewis acids like AlCl₃ can be used, they often lead to issues with waste disposal and catalyst recovery.[2][3] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites, offer a more environmentally friendly and practical alternative, as they can be easily removed from the reaction mixture by filtration.[4][5] These solid acids have been shown to be effective in the alkylation of phenols with olefins.[5]
To favor the formation of the para-substituted product (this compound), steric hindrance plays a significant role. The bulky octadecyl group will preferentially add to the less sterically hindered para position over the ortho positions. However, a mixture of isomers is often obtained, necessitating a robust purification strategy.[4]
Caption: Reaction mechanism for the synthesis of octadecylphenol.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from a documented synthesis of octadecylphenol and provides a reliable method for its preparation.[4]
Materials:
-
Phenol (9.93 moles)
-
1-Octadecene (3.31 moles)
-
Amberlyst 15 catalyst (286 g)
-
Nitrogen gas
-
5-liter, four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Addition funnel
Procedure:
-
Equip the 5-liter round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.
-
Charge the flask with 933 g (9.93 moles) of phenol and 286 g of Amberlyst 15 catalyst.
-
Begin stirring the mixture and introduce a slow stream of nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 70°C.
-
Add 834 g (3.31 moles) of 1-octadecene dropwise from the addition funnel over a period of approximately one hour.
-
After the addition is complete, raise the temperature to 90°C and maintain it for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-octadecene) is consumed.
-
Once the reaction is complete, cool the mixture to 50°C.
-
Remove the Amberlyst 15 catalyst by filtration.
-
Remove the excess phenol by vacuum distillation.
Expected Outcome: This procedure is reported to yield approximately 1008 g (88%) of a mixture of octadecylphenol isomers.[4] The product is typically an isomeric mixture, with a reported ortho to para ratio of 2.0:1.0.[4]
| Parameter | Value | Reference |
| Phenol | 9.93 moles | [4] |
| 1-Octadecene | 3.31 moles | [4] |
| Catalyst | Amberlyst 15 (286 g) | [4] |
| Reaction Temperature | 90°C | [4] |
| Reaction Time | 4 hours | [4] |
| Yield | 88% | [4] |
| Ortho:Para Ratio | 2.0:1.0 | [4] |
Purification of this compound
The crude product from the synthesis is a mixture of ortho and para isomers, along with any unreacted starting materials and potential side products. A multi-step purification process is necessary to isolate the desired this compound.
Caption: A typical workflow for the purification of this compound.
Column Chromatography
Column chromatography is a highly effective technique for separating the ortho and para isomers of octadecylphenol based on their differing polarities.[6][7] The para isomer is generally less polar than the ortho isomer due to intramolecular hydrogen bonding in the ortho isomer, which reduces its interaction with the polar stationary phase.
Protocol for Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent such as n-hexane.[6]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude octadecylphenol mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.[8]
-
Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6] This gradient elution will allow for the separation of the less polar para isomer from the more polar ortho isomer.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure crystalline this compound.[9][10][11] The choice of solvent is critical for successful recrystallization.[9] A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Based on the structure of this compound (a polar head and a long non-polar tail), a mixed solvent system is likely to be effective. A mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethanol or isopropanol could be a good starting point.[12]
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Characterization of this compound
The purity and identity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.[4][13][14] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octadecyl chain. The integration of these signals can confirm the ratio of protons in the molecule. The aromatic region will be particularly useful for confirming the para-substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[15] A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenolic hydroxyl group. Absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching of the alkyl chain. Aromatic C-H and C=C stretching bands will also be present.[4]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the addition of the octadecyl group to the phenol ring.[16]
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation of phenol with 1-octadecene using a solid acid catalyst is a robust and scalable method. While the synthesis typically yields a mixture of isomers, a combination of column chromatography and recrystallization provides an effective purification strategy to isolate the desired high-purity this compound. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. m.youtube.com [m.youtube.com]
4-Octadecylphenol CAS number and molecular structure
An In-Depth Technical Guide to 4-Octadecylphenol
This guide provides a comprehensive technical overview of this compound, a long-chain alkylphenol. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's chemical identity, properties, synthesis, and handling. This document moves beyond simple data recitation to explain the causality behind its characteristics and the protocols for its synthesis, ensuring a robust and applicable understanding.
Core Chemical Identity and Molecular Structure
This compound is an organic compound characterized by a phenol group substituted with an 18-carbon alkyl chain at the para (4) position of the benzene ring. This long, saturated alkyl tail imparts significant lipophilicity to the molecule, making it distinct from simpler phenols.
-
Synonyms : p-Octadecylphenol, 4-n-Octadecylphenol
The structure consists of a hydrophilic phenolic head and a long, hydrophobic hydrocarbon tail, giving it amphiphilic properties that are foundational to its applications.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The extensive alkyl chain in this compound dictates its physical properties, leading to low water solubility and a high affinity for nonpolar environments. Quantitative data for this specific compound is not widely published; however, properties can be inferred from closely related long-chain alkylphenols.
| Property | Value | Source/Context |
| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from related compounds like 4-octylphenol which is a white solid.[4] |
| Boiling Point | > 280 °C | Data for 4-n-Octylphenol is ~280 °C; expected to be higher for C18 chain.[4] |
| Melting Point | Data not readily available. | - |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, and hydrocarbons. | General property of long-chain alkylphenols. |
| Octanol/Water Coeff. | Expected to be very high (logP > 8). | The long alkyl chain ensures high lipophilicity. |
Synthesis Protocol: Friedel-Crafts Alkylation
The most common and industrially relevant synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with 1-octadecene. This electrophilic aromatic substitution attaches the octadecyl chain to the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.
Experimental Workflow
The following protocol is adapted from established procedures for the synthesis of octadecylphenol.[5]
Materials:
-
Phenol (9.9 moles)
-
1-Octadecene (3.3 moles)
-
Amberlyst 15 catalyst (acidic ion-exchange resin)
-
Nitrogen gas supply
-
5L round-bottom flask with mechanical stirrer, reflux condenser, thermometer, and addition funnel
Step-by-Step Procedure:
-
Catalyst and Reactant Loading: Charge the flask with 933g of phenol and 286g of Amberlyst 15 catalyst. The use of an excess of phenol helps to minimize dialkylation and favors the desired mono-alkylated product.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen to create an inert atmosphere, preventing oxidation of the phenol at elevated temperatures.
-
Heating: Heat the mixture to 70°C.
-
Alkene Addition: Add 834g of 1-octadecene dropwise over approximately one hour. This controlled addition is crucial to manage the exothermic reaction and maintain a steady temperature.
-
Reaction: After the addition is complete, increase the temperature to 90°C and maintain for four hours to drive the reaction to completion.
-
Cooling and Catalyst Removal: Cool the reaction mixture to 50°C and remove the solid Amberlyst 15 catalyst by filtration. The reusability of this solid acid catalyst is a key advantage over traditional liquid acids like H₂SO₄ or AlCl₃.
-
Purification: Remove the excess unreacted phenol via vacuum distillation. The significant difference in boiling points between phenol and the high-molecular-weight product allows for efficient separation.
-
Product Isolation: The remaining product is crude this compound. The reported yield for this method is approximately 88%.[5]
Caption: Experimental workflow for the synthesis of this compound.
Relevance in Research and Drug Development
While this compound is not an active pharmaceutical ingredient (API) itself, its structural motifs are highly relevant in pharmaceutical sciences.
-
Influence on Pharmacokinetics: The long alkyl chain dramatically increases lipophilicity. In drug design, tuning lipophilicity is a critical tool for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studying compounds like this compound can provide insights into how such moieties interact with biological membranes and metabolic enzymes.
-
Phenol as a Pharmacophore: The phenol group is a common feature in many drugs, acting as a hydrogen bond donor and acceptor. However, phenols are often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability.[6] Research into modifying the phenolic structure to improve metabolic stability is a key area in medicinal chemistry.
-
Excipients and Formulations: Due to its surfactant-like structure, this compound and its derivatives (like ethoxylates) are used as non-ionic surfactants, emulsifiers, and stabilizers. These properties are essential in drug formulation to solubilize poorly soluble APIs for effective delivery.
-
Intermediate for Complex Syntheses: this compound can serve as a starting material for synthesizing more complex molecules, where the long alkyl chain is desired for specific targeting or interaction with lipidic environments.
Safety, Handling, and Storage
As with all alkylphenols, this compound requires careful handling. The following safety information is based on data for structurally similar compounds.
Hazard Identification:
-
May cause skin irritation or severe burns upon prolonged contact.
-
Risk of serious eye damage.
-
May be harmful if swallowed.
-
Long-chain alkylphenols are often classified as toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): [7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemically impermeable gloves (e.g., nitrile rubber) and wear impervious, flame-resistant clothing.
-
Respiratory Protection: In case of dust formation or insufficient ventilation, use a full-face respirator with an appropriate filter.
First-Aid Measures: [8]
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention.
-
On Skin: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water for at least 15 minutes. Seek immediate medical attention.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Avoid dust formation and sources of ignition.[7]
-
Store away from strong oxidizing agents and strong bases.[9]
References
- 1. americanelements.com [americanelements.com]
- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]
- 3. 4-n-Octadecylphenol CAS#: 2589-79-9 [m.chemicalbook.com]
- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Technical Guide: Spectroscopic Characterization of 4-Octadecylphenol
Introduction
4-Octadecylphenol is a long-chain alkylphenol (LCAP), a class of organic compounds synthesized through the alkylation of phenols.[1] These molecules are characterized by a hydrophilic phenol head and a long, hydrophobic alkyl tail, rendering them useful as precursors for non-ionic surfactants, antioxidants in polymers and oils, and components in phenolic resins.[1] Given their widespread industrial application and environmental presence, rigorous analytical characterization is paramount for quality control, structural verification, and toxicological assessment.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for the comprehensive analysis of this compound. We will explore not just the data itself, but the causal relationships between the molecular structure and its spectral output, a cornerstone of robust scientific inquiry.
Molecular Structure and Spectroscopic Overview
The structure of this compound consists of a phenol ring substituted at the para-position (position 4) with an eighteen-carbon alkyl chain (octadecyl group). This specific arrangement dictates a predictable and distinct pattern across various spectroscopic techniques.
Figure 1: Chemical Structure of this compound.
The following sections will detail the expected spectral data based on this structure, supported by representative data from analogous compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive confirmation of the substitution pattern and the integrity of the alkyl chain.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show four distinct regions corresponding to the phenolic hydroxyl proton, the aromatic protons, the benzylic protons (CH₂ adjacent to the ring), and the aliphatic protons of the long alkyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenolic OH | ~4.5 - 5.5 | Broad Singlet | 1H | The acidic proton's signal is often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| Aromatic H (H-2, H-6) | ~7.05 | Doublet | 2H | These protons are ortho to the alkyl group and meta to the hydroxyl group. They appear as a doublet due to coupling with H-3 and H-5. |
| Aromatic H (H-3, H-5) | ~6.75 | Doublet | 2H | These protons are ortho to the hydroxyl group, which is strongly electron-donating, causing an upfield shift. They appear as a doublet due to coupling with H-2 and H-6.[2] |
| Benzylic CH₂ | ~2.55 | Triplet | 2H | These protons are deshielded by the aromatic ring. The signal is split into a triplet by the adjacent CH₂ group in the alkyl chain. |
| Methylene Chain (CH₂)n | ~1.26 | Multiplet (Broad) | 30H | The protons of the long methylene chain are chemically similar and overlap, creating a large, broad signal. |
| Terminal CH₃ | ~0.88 | Triplet | 3H | The terminal methyl group is the most shielded, appearing furthest upfield. It is split into a triplet by the adjacent CH₂ group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-OH) | ~154 | The carbon attached to the strongly electronegative oxygen atom is highly deshielded.[2] |
| C-4 (C-Alkyl) | ~133 | The quaternary carbon bearing the alkyl chain. |
| C-3, C-5 | ~129 | Aromatic carbons ortho to the hydroxyl group. |
| C-2, C-6 | ~116 | Aromatic carbons meta to the hydroxyl group, shielded by its electron-donating effect.[2] |
| Benzylic CH₂ | ~35 | The carbon directly attached to the aromatic ring. |
| Methylene Chain (CH₂)n | ~29 - 32 | A series of closely spaced signals for the carbons of the long alkyl chain. |
| Terminal CH₃ | ~14 | The terminal methyl carbon is the most shielded, appearing furthest upfield. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for alkylphenols and its single, well-defined residual solvent peak.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is considered acceptable.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm for ¹H, 0-160 ppm for ¹³C).
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features of the phenol group and the long aliphatic chain.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch | 3200 - 3550 | Strong, Broad | The broadness is a definitive indicator of intermolecular hydrogen bonding, a key feature of phenols.[3] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp | Indicates the presence of the long C₁₈H₃₇ alkyl chain. |
| Aromatic C=C Stretch | 1500 - 1600 | Medium | These absorptions are characteristic of the benzene ring vibrations. |
| C-O Stretch | ~1220 | Strong | The position of this stretch helps distinguish phenols from aliphatic alcohols.[3] |
| Out-of-Plane C-H Bend | ~830 | Strong | This absorption is highly diagnostic for 1,4-disubstituted (para) benzene rings. A similar band is reported for a mixture of octadecylphenols.[4] |
Experimental Protocol: IR Data Acquisition
Objective: To obtain a clear IR spectrum identifying the key functional groups of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the positions and shapes of the absorption bands and assigning them to specific molecular vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For alkylphenols, electron ionization (EI) is a common technique that induces reproducible fragmentation.
Expected Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₂₄H₄₂O. The expected nominal mass of the molecular ion is m/z 346 . The presence of this peak confirms the molecular weight.
-
Base Peak: For 4-alkylphenols, the most characteristic fragmentation is the benzylic cleavage , where the bond between the first and second carbon of the alkyl chain breaks. This results in the formation of a highly stable hydroxytropylium ion or a related benzyl cation. This fragment is consistently observed as the base peak (most intense peak) in the spectrum.
Figure 3: Characteristic benzylic fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC Separation:
-
Injector: Split/splitless injector at 280 °C. Inject 1 µL of the sample.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable. The non-polar phase separates compounds primarily by boiling point.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte.
-
-
MS Detection:
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the compound.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and the base peak, and assign structures to major fragment ions.
-
Conclusion
The spectroscopic characterization of this compound is a straightforward process when guided by a foundational understanding of its molecular structure. The NMR spectra provide an unambiguous map of the proton and carbon skeleton, confirming the para-substitution. The IR spectrum rapidly identifies the key phenolic and aliphatic functional groups, with the O-H stretch and out-of-plane bending being particularly diagnostic. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic benzylic cleavage pattern, resulting in a dominant fragment at m/z 107. Together, these three techniques provide a comprehensive and self-validating analytical profile essential for the confident identification and quality assessment of this compound in research and industrial settings.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. prepchem.com [prepchem.com]
- 5. Phenol, 4-dodecyl- [webbook.nist.gov]
- 6. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Octadecylphenol in Organic Solvents
Executive Summary
4-Octadecylphenol, a significant long-chain alkylphenol, presents unique solubility challenges and opportunities in various scientific fields, including materials science, drug formulation, and organic synthesis. Its amphiphilic structure, characterized by a polar phenolic head and a long, nonpolar C18 alkyl tail, dictates a complex solubility profile. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in common organic solvents. Due to the scarcity of published quantitative data for this specific compound, this document emphasizes the underlying physicochemical principles, offers a predicted solubility profile based on chemical theory, and provides a robust, step-by-step experimental protocol for researchers to determine solubility in their own systems. This approach equips scientists and drug development professionals with the foundational knowledge and practical tools required for the effective use of this compound.
Introduction: The Challenge of Specialized Reagents
This guide addresses this information gap not by presenting non-existent data, but by providing a framework for understanding and predicting the solubility of this compound. We will delve into its molecular characteristics, apply fundamental solubility theories, and present a detailed methodology for empirical determination. This document serves as both a theoretical treatise and a practical benchtop manual for researchers.
Molecular Profile and Physicochemical Properties
To understand solubility, one must first understand the molecule. This compound's structure is the primary determinant of its solvent compatibility.
-
Molecular Formula: C₂₄H₄₂O[1]
-
Molecular Weight: 346.60 g/mol
-
Structure: It consists of a benzene ring substituted with a hydroxyl (-OH) group at one end (the "phenol" part) and an 18-carbon alkyl chain (the "octadecyl" part) at the para position.
This amphiphilic nature is the most critical factor governing its solubility. The long, saturated C18 tail is highly nonpolar (lipophilic), while the phenolic hydroxyl group is polar and capable of acting as a hydrogen bond donor. The molecule's overall behavior is dominated by its large nonpolar component.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The long C18 alkyl chain of this compound can readily interact with these solvents. Therefore, high solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments but do not have hydrogen bond-donating capabilities.[3] They can interact with the polar phenol head to some extent, but the dominant interaction will be with the nonpolar tail. Moderate to high solubility is predicted.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have strong hydrogen bonding networks.[3] While the phenolic -OH group can participate in hydrogen bonding, the energetic cost of disrupting the solvent's own H-bond network to accommodate the large, nonpolar C18 tail is significant. This leads to lower solubility compared to nonpolar solvents.
-
Aqueous Solvents (Water): Water is a highly polar, protic solvent with an exceptionally strong hydrogen bonding network. The hydrophobic C18 tail makes this compound practically insoluble in water.[4][5]
Predicted Solubility Profile of this compound
Based on the theoretical principles outlined above and qualitative data for similar long-chain alkylphenols, the following table summarizes the predicted solubility of this compound at ambient temperature.[4][6] It is critical to note that this table is a predictive guide and should be confirmed experimentally.
| Solvent | Solvent Class | Polarity Index (P')[7] | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | High | Strong van der Waals interactions between the solvent and the C18 tail. |
| Toluene | Nonpolar (Aromatic) | 2.4 | High | Aromatic ring can interact favorably with the phenol ring, plus strong nonpolar character. |
| Chloroform | Halogenated | 4.1 | High | Effective at solvating both nonpolar and moderately polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | Can solvate the phenol group while having sufficient nonpolar character for the tail. |
| Acetone | Polar Aprotic | 5.1 | Moderate to High | Good general-purpose solvent, though its higher polarity may slightly reduce affinity. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Ester functionality provides polarity, but less effective than THF for the phenol head. |
| Ethanol | Polar Protic | (Not Listed, ~5.2) | Low to Moderate | H-bonding with the phenol group is offset by the energy required to solvate the long alkyl tail. |
| Methanol | Polar Protic | 5.1 | Low | Higher polarity and stronger H-bond network than ethanol make it a poorer solvent for the C18 tail. |
| Water | Polar Protic | 10.2 | Insoluble | The extreme hydrophobicity of the C18 tail prevents dissolution.[4] |
Standard Protocol for Experimental Solubility Determination
As a self-validating system, this protocol ensures accuracy and reproducibility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9]
Objective
To determine the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).
Materials & Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility (S) in the original, undiluted solution using the formula: S = (Concentration of diluted sample) x (Dilution Factor) The result is typically expressed in units of mg/mL or g/100 mL.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust understanding of its amphiphilic molecular structure allows for a strong predictive assessment of its behavior in various organic solvents. High solubility is predicted in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic systems. For any application requiring precise concentrations, the theoretical predictions presented herein must be verified. The detailed experimental protocol provided in this guide offers a reliable, self-validating method for researchers to determine the solubility of this compound in any solvent system, ensuring accuracy and advancing research objectives.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Polarity Index [macro.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of 4-Octadecylphenol
Intended for: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-octadecylphenol. Recognizing the limited availability of specific experimental data for this long-chain alkylphenol, this document serves as both a repository of known information and a detailed methodological framework for its characterization. We will explore the fundamental principles and practical applications of key thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—in elucidating the thermal behavior of this compound. Furthermore, this guide will delve into the theoretical decomposition pathways of this compound, drawing upon established principles of organic chemistry and pyrolysis of related alkylated phenols. By equipping researchers with both the foundational knowledge and actionable experimental protocols, this guide aims to facilitate a thorough understanding and empirical determination of the thermal properties of this compound, a critical aspect in its handling, processing, and application in various scientific and industrial fields.
Introduction to this compound and the Imperative of Thermal Stability
This compound belongs to the broader class of long-chain alkylphenols (LCAPs), which are synthesized through the alkylation of phenols.[1] These compounds find utility as intermediates in the production of surfactants, antioxidants, and phenolic resins.[1] The long octadecyl chain imparts significant lipophilicity to the molecule, influencing its physical properties and potential applications.
Understanding the thermal stability of this compound is paramount for several reasons:
-
Processing and Formulation: Many industrial processes involve heating. Knowledge of the decomposition temperature is crucial to prevent degradation and the formation of potentially hazardous byproducts.
-
Storage and Shelf-life: The long-term stability of this compound, especially under varying temperature conditions, can impact its efficacy and safety profile in formulated products.
-
Safety: Uncontrolled thermal decomposition can lead to the release of volatile and potentially flammable or toxic compounds. A thorough understanding of its thermal behavior is essential for safe handling and risk assessment.
Physicochemical Properties of this compound
Publicly available, experimentally determined data on the thermal properties of this compound is sparse. The following table summarizes the limited information available.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₂O | [2] |
| Molecular Weight | 346.60 g/mol | [2] |
| Boiling Point | 460°C at 760 mmHg | [3] |
| Flash Point | 272.3°C | [3] |
| Melting Point | Not available | [3] |
| Decomposition Temperature | Not available | [3] |
The significant data gap, particularly for the melting point and decomposition temperature, necessitates the use of robust analytical techniques to fully characterize the thermal profile of this compound.
Experimental Determination of Thermal Stability
To address the lack of data, this section provides detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in materials science for determining thermal stability, decomposition behavior, and phase transitions.[4]
Thermogravimetric Analysis (TGA): Unveiling Mass Changes
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is ideal for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[6]
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically alumina or platinum, which is inert to the sample and its decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C) for 5 minutes to ensure thermal stability before the analysis begins.
-
Ramp the temperature from the initial temperature to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate of 10°C/min. A common heating rate for initial screening is 10-20°C/min.[7]
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).[7]
-
Quantify the mass loss at each decomposition step.
-
-
Inert Atmosphere: Using an inert gas like nitrogen is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to complex and lower-temperature oxidative decomposition pathways.
-
Heating Rate: A heating rate of 10°C/min provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of overlapping decomposition events, while faster rates can shift the decomposition to higher temperatures.
-
Sample Size: A small sample size minimizes heat transfer limitations, ensuring that the measured temperature is representative of the entire sample.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. skztester.com [skztester.com]
- 3. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 4. mrclab.com [mrclab.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. youtube.com [youtube.com]
Methodological & Application
The Utility of 4-Octadecylphenol as a Non-Ionic Surfactant in Research Applications
An Application and Protocol Guide for Researchers
Introduction: Non-ionic surfactants are a class of surface-active agents that do not ionize in aqueous solutions, making them highly stable and compatible with a wide range of formulations.[1][2] Their utility stems from an amphipathic structure, consisting of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[2] 4-Octadecylphenol is a non-ionic surfactant characterized by a polar phenol head group and a long, 18-carbon alkyl chain (octadecyl group) that serves as its hydrophobic tail. This pronounced hydrophobicity suggests its potential utility in specific applications requiring strong interfacial activity, such as the emulsification of oils, solubilization of hydrophobic molecules, and stabilization of colloidal systems.
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring the applications of this compound. Due to its status as a less-characterized surfactant for specialized research, this guide provides foundational knowledge, safety protocols, and robust, adaptable experimental procedures for its core applications. We emphasize the rationale behind protocol design, empowering researchers to optimize these methods for their specific systems.
Section 1: Physicochemical Properties and Characterization
The effectiveness of a surfactant is dictated by its physicochemical properties. While some data for this compound is available, key functional parameters such as the Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB) are not extensively published. This section outlines known properties and provides a protocol for determining the CMC, a critical first step for any experimental design.
Structural and Physical Properties:
| Property | Value / Description | Reference |
| Chemical Name | This compound | |
| Synonyms | Phenol, 4-octadecyl- | [3] |
| CAS Number | 2589-79-9 | |
| Molecular Formula | C₂₄H₄₂O | |
| Molecular Weight | 346.6 g/mol | |
| Structure | A phenol ring substituted at the para (4) position with an 18-carbon alkyl chain. | |
| Appearance | White powder (typical for related compounds). | [4] |
| Solubility | Soluble in alcohols, xylenes, and acetone.[4] Expected to be poorly soluble in water. | [5] |
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[6][7] Above the CMC, properties like surface tension remain relatively constant, and the system gains the ability to solubilize hydrophobic substances within the micellar cores.[6][8] Determining the CMC is essential for any application, as surfactant behavior changes dramatically at this threshold.
Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).
Protocol: Experimental Determination of CMC via Fluorescence Polarization
This protocol uses a hydrophobic fluorescent probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), which exhibits low fluorescence polarization in an aqueous environment but high polarization when sequestered within the hydrophobic core of a micelle. The CMC is identified as the point of sharp inflection in the polarization curve.[8]
Materials:
-
This compound
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
High-purity water (e.g., Milli-Q)
-
Methanol or other suitable solvent for stock solutions
-
Fluorometer with polarization capabilities
-
96-well black microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in methanol.
-
Prepare a 1 mM stock solution of DPH in methanol.
-
-
Serial Dilution:
-
Create a serial dilution of the this compound stock solution in the wells of a 96-well plate. The concentration range should span several orders of magnitude (e.g., from 1 µM to 1 mM) to ensure the CMC is bracketed.
-
Include a blank control with only water.
-
-
Add Fluorescent Probe:
-
To each well, add the DPH stock solution to a final concentration of 1 µM. Ensure the final concentration of methanol is low (<1%) and consistent across all wells to avoid solvent effects.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for 30 minutes in the dark to allow for equilibration and micelle formation.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the fluorometer. Set the excitation and emission wavelengths appropriate for DPH (e.g., Ex: 350 nm, Em: 452 nm).
-
-
Data Analysis:
-
Plot fluorescence polarization as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[8]
-
Hydrophilic-Lipophilic Balance (HLB)
The HLB is a semi-empirical scale from 0 to 20 that indicates the degree of a surfactant's hydrophilicity or lipophilicity.[5] It is used to predict a surfactant's function.
-
HLB < 10: Predominantly lipophilic (oil-soluble).[5]
-
HLB > 10: Predominantly hydrophilic (water-soluble).[5]
-
HLB 8-16: Suitable as an oil-in-water (O/W) emulsifier.[5]
Estimation for this compound: While an experimental value is not available, an estimation can be made. The large octadecyl tail (C18) contributes significant lipophilic character, while the single phenol group provides limited hydrophilicity. Therefore, this compound is expected to have a low HLB value , likely in the range of 3-6, making it a strong candidate for stabilizing W/O emulsions.
Section 2: Safety and Handling
Proper handling of this compound is crucial for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[4][10][11][12]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[10][11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid dust formation during handling.[10] Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[4][11] Some sources recommend handling and storing under an inert gas.
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11][12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[11][12]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11][12] Avoid release to the environment as alkylphenols can be toxic to aquatic life.[11]
Section 3: Core Applications and Protocols
The following protocols are designed as starting points. Optimization of surfactant concentration, temperature, and incubation times will be necessary for specific experimental systems.
Application 1: Solubilization and Extraction of Membrane Proteins
Principle: Integral membrane proteins are embedded within the hydrophobic lipid bilayer, making them insoluble in aqueous buffers.[13] Non-ionic surfactants like this compound can extract these proteins by partitioning into the membrane. Above the CMC, the surfactant disrupts the bilayer and forms mixed micelles, where the hydrophobic domains of the protein are shielded by the surfactant's alkyl tails, rendering the protein-surfactant complex soluble.[14][15]
Caption: Workflow for the extraction of membrane proteins using this compound.
Protocol: This protocol is adapted from standard procedures for other non-ionic surfactants.[13][14][16]
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 10% (v/v) glycerol and an optimized concentration of this compound
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt cells on ice using a Dounce homogenizer or sonicator.[14]
-
Debris Removal: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and large cellular debris.[14]
-
Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes. Discard the supernatant containing cytosolic proteins.[13][14]
-
Membrane Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. The concentration of this compound must be above its empirically determined CMC.
-
Optimization Point: Test a range of surfactant concentrations (e.g., 0.5% to 2.0% w/v) and detergent-to-protein ratios (e.g., 2:1 to 10:1 w/w).
-
-
Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C to allow for solubilization.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.[13]
-
Collection: The resulting supernatant contains the solubilized membrane proteins, which can be further purified via methods like affinity or size-exclusion chromatography.
Rationale and Insights:
-
Causality: The long, bulky octadecyl tail of this compound may be particularly effective at disrupting highly stable or lipid-rich membranes. However, it may also be more challenging to remove in downstream applications.
-
Self-Validation: The success of the extraction should be validated by running both the final supernatant (solubilized fraction) and the final pellet (insoluble fraction) on an SDS-PAGE gel followed by Western blotting for the protein of interest. An effective extraction will show a strong band in the supernatant and a faint or absent band in the pellet.
Application 2: "Green" Synthesis of Metallic Nanoparticles
Principle: Phenolic compounds can act as both reducing agents and capping agents in the synthesis of metallic nanoparticles (NPs).[17] The phenol group can reduce metal ions (e.g., Ag⁺ to Ag⁰), while the entire surfactant molecule can adsorb onto the surface of the newly formed NPs. The long octadecyl tail provides steric hindrance, preventing the NPs from aggregating and ensuring a stable colloidal suspension.[17][18] This method is considered "green" as it avoids harsher chemical reducing agents.[19]
Caption: Workflow for the synthesis of nanoparticles using this compound.
Protocol: This protocol provides a general method for synthesizing silver nanoparticles (AgNPs).
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Ethanol
-
High-purity water
-
Heating magnetic stirrer
Procedure:
-
Prepare Solutions:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 5 mM solution of this compound in ethanol.
-
-
Reaction Setup: In a clean glass flask, add 50 mL of the AgNO₃ solution. Heat the solution to 80°C with vigorous stirring.
-
Initiate Synthesis: To the heated AgNO₃ solution, add 5 mL of the this compound solution dropwise.
-
Optimization Point: The ratio of surfactant to metal salt is critical. Varying this ratio will affect nanoparticle size and stability.
-
-
Reaction and Observation: Continue heating and stirring for 1-2 hours. The formation of AgNPs is typically indicated by a color change in the solution (e.g., to yellowish-brown).[20]
-
Characterization:
-
Monitor the reaction using a UV-Vis spectrophotometer. AgNPs exhibit a characteristic surface plasmon resonance peak (typically ~400-450 nm).
-
After the reaction, characterize the size and morphology of the NPs using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Rationale and Insights:
-
Causality: The phenolic hydroxyl group provides the reducing potential, while the long alkyl chain provides a stabilizing layer. The balance between the rate of reduction and the rate of capping determines the final size distribution of the nanoparticles.
-
Self-Validation: A stable UV-Vis absorbance peak over time (days) indicates a stable nanoparticle suspension. TEM imaging will directly validate the size, shape, and dispersion of the synthesized nanoparticles.
Section 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of extracted membrane protein | Surfactant concentration is too low (below CMC) or too high (denaturing). | Empirically determine the CMC. Test a range of this compound concentrations (e.g., 0.5-2.0% w/v). |
| Insufficient incubation time or temperature. | Increase incubation time (e.g., to 4 hours or overnight at 4°C). | |
| Unstable emulsion (phase separation) | Incorrect HLB for the desired emulsion type (O/W vs. W/O). | This compound likely favors W/O emulsions. For O/W, blend it with a high-HLB surfactant. |
| Insufficient surfactant concentration. | Increase the concentration of this compound. | |
| Aggregation of nanoparticles during synthesis | Insufficient capping agent (surfactant) concentration. | Increase the molar ratio of this compound to the metal salt precursor. |
| Reaction temperature is too high, causing overly rapid reduction. | Lower the reaction temperature to slow down nucleation and allow for effective capping. |
Section 5: References
-
ECHEMI. (n.d.). This compound SDS, 2589-79-9 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2023, March 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Flinn Scientific. (n.d.). Safety Data Sheet (SDS) 4-tert-Octylphenol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of Octadecyl phenol. Retrieved from --INVALID-LINK--
-
IntechOpen. (n.d.). CHAPTER 4. Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Non-ionic surfactants. Retrieved from --INVALID-LINK--
-
Stanford Advanced Materials. (n.d.). Performance and Characteristics of Common Non-ionic Surfactants. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Solubility parameter and hydrophilic-lipophilic balance of nonionic surfactants. Retrieved from --INVALID-LINK--
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from --INVALID-LINK--
-
Rimpro-India. (n.d.). Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates. Retrieved from --INVALID-LINK--
-
Sasol. (n.d.). Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymerization. Retrieved from --INVALID-LINK--
-
PCC Group. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Hydrophilic-lipophilic balance – Knowledge and References. Retrieved from --INVALID-LINK--
-
PCI Magazine. (2005, July 1). New Generation of Alkyl Phenol-Free Nonionic Surfactants for Emulsion Polymerization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Membrane Protein Extraction using Octaethylene Glycol Monodecyl Ether (C10E8). Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges. Retrieved from --INVALID-LINK--
-
Agrisera. (n.d.). Phenol protein extraction protocol. Retrieved from --INVALID-LINK--
-
NIH. (2019, May 7). Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. Retrieved from --INVALID-LINK--
-
H.M. Royal. (n.d.). Emulsion Polymerization Solutions. Retrieved from --INVALID-LINK--
-
Clariant. (n.d.). Surfactants for the Emulsion Polymerization. Retrieved from --INVALID-LINK--
-
NIH. (2023, March 17). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Non-ionic Surfactant. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 16). (PDF) s41598-023-40668-7. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Critical Micelle Concentration of Octaethylene Glycol Monodecyl Ether: A Technical Guide. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Membrane Protein Extraction and Isolation. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Comprehensive study on critical micellar concentrations of SDS in acetonitrile-water solvents. Retrieved from --INVALID-LINK--
-
Colonial Chemical. (n.d.). Specialty Products Surfactants for Emulsion Polymerization. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). An Innovative Approach Based on the Green Synthesis of Silver Nanoparticles Using Pomegranate Peel Extract for Antibacterial Purposes. Retrieved from --INVALID-LINK--
-
PubMed Central. (2024, May 27). Green synthesis of silver nanoparticle using pollen extract from Tetragonisca angustula a stingless bee. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). The release kinetic of drug encapsulated poly(L-lactide-co-ɛ-caprolactone) core-shell nanofibers fabricated by emulsion electrospinning | Request PDF. Retrieved from --INVALID-LINK--
-
PubMed. (2017, August 28). PEG-PCL-based nanomedicines: A biodegradable drug delivery system and its application. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Preparation of Biodegradable Oligo(lactide)s-Grafted Dextran Nanogels for Efficient Drug Delivery by Controlling Intracellular Traffic. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. Retrieved from --INVALID-LINK--
References
- 1. Non-ionic surfactants [m.chemicalbook.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Innovative Approach Based on the Green Synthesis of Silver Nanoparticles Using Pomegranate Peel Extract for Antibacterial Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Green synthesis of silver nanoparticle using pollen extract from Tetragonisca angustula a stingless bee - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Surface Modification of Nanoparticles with 4-Octadecylphenol for Enhanced Hydrophobicity and Colloidal Stability in Non-Polar Media
Abstract
The functionalization of nanoparticle surfaces is a critical step in tailoring their physicochemical properties for advanced applications.[1] This guide provides a comprehensive overview and detailed protocols for the surface modification of inorganic nanoparticles with 4-Octadecylphenol (ODP), a long-chain alkyl phenol. This modification leverages non-covalent interactions to impart a robust hydrophobic character to otherwise hydrophilic nanoparticles. The long C18 aliphatic chain of ODP creates a sterically shielding and non-polar outer layer, significantly enhancing colloidal stability in organic solvents and polymer matrices. This application note details the underlying mechanism of interaction, provides step-by-step protocols for the modification of metal oxide nanoparticles, and outlines a suite of characterization techniques to validate the success of the surface functionalization. The methodologies described herein are intended for researchers, scientists, and drug development professionals aiming to engineer nanoparticles for applications in hydrophobic drug delivery, catalysis in non-aqueous systems, and the development of advanced nanocomposites.
Introduction: The Rationale for Hydrophobic Surface Engineering
Nanoparticles possess an inherently high surface-area-to-volume ratio, which governs their interaction with the surrounding environment.[2] For many inorganic nanoparticles synthesized in aqueous media (e.g., metal oxides, silica), the surface is typically populated with hydroxyl groups, rendering them hydrophilic. While advantageous for biological applications in aqueous buffers, this hydrophilicity leads to poor dispersibility and aggregation in non-polar environments, severely limiting their use in organic solvents, oils, and polymer melts.
Surface modification is the most effective strategy to overcome this limitation.[3] By grafting or adsorbing molecules with specific functionalities, one can precisely control the surface chemistry of the nanoparticle. This compound is a particularly interesting modifying agent due to its amphiphilic structure:
-
The Phenolic Head Group: The hydroxyl (-OH) group on the aromatic ring can act as a hydrogen bond donor and acceptor, providing a strong anchor point for adsorption onto the surface of metal oxide nanoparticles (e.g., Fe₃O₄, ZnO, TiO₂) which are rich in surface hydroxyl groups.
-
The Octadecyl Tail: The long, saturated C18 alkyl chain is highly non-polar and sterically bulky. When ODP molecules pack onto the nanoparticle surface, these tails orient outwards, transforming the particle's character from hydrophilic to hydrophobic.[4]
This transformation is crucial for applications requiring the stable dispersion of nanoparticles in non-polar media, such as in the formulation of hydrophobic drug carriers, lubricant additives, and reinforcing agents for polymers.[5][6]
Mechanism of Interaction: Physisorption via Hydrogen Bonding
The primary mechanism governing the attachment of this compound to a metal oxide nanoparticle surface is physisorption , driven predominantly by hydrogen bonding. Unlike chemisorption, this process does not involve the formation of covalent bonds but relies on weaker, yet collectively strong, intermolecular forces.
The surface of a typical metal oxide nanoparticle is terminated with metal-hydroxyl groups (M-OH). The phenolic hydroxyl group of ODP can interact directly with these surface groups. Additionally, π-π interactions between the phenyl rings of adjacent ODP molecules and van der Waals forces among the long alkyl chains contribute to the formation of a dense, self-assembled layer on the nanoparticle surface.
Caption: Interaction of this compound with a metal oxide surface.
Experimental Guide: Protocols for Modification and Characterization
This section provides validated, step-by-step protocols for the surface modification of iron oxide (Fe₃O₄) nanoparticles as a model system, followed by essential characterization techniques to confirm successful functionalization.
Protocol 1: Surface Modification of Fe₃O₄ Nanoparticles
This protocol describes the modification of pre-synthesized or commercially available hydrophilic Fe₃O₄ nanoparticles via a solution-phase adsorption method.
Materials:
-
Hydrophilic Fe₃O₄ nanoparticles (e.g., co-precipitation synthesized, citrate-stabilized)
-
This compound (ODP) (≥98% purity)
-
Toluene (Anhydrous)
-
Ethanol (Absolute)
-
Deionized (DI) Water
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Bath sonicator
-
High-speed centrifuge
-
Permanent magnet for nanoparticle separation
Procedure:
-
Nanoparticle Dispersion: Disperse 100 mg of hydrophilic Fe₃O₄ nanoparticles in 50 mL of ethanol. Sonicate the dispersion for 15 minutes to break up any agglomerates.
-
Initial Wash: Pellet the nanoparticles by centrifugation (e.g., 8,000 rpm for 20 minutes) or by using a strong permanent magnet. Discard the supernatant. Resuspend the pellet in 50 mL of DI water and repeat the washing step twice more to remove any unbound stabilizers. After the final wash, resuspend in 20 mL of ethanol.
-
Modifier Solution Preparation: In a 250 mL round-bottom flask, dissolve 500 mg of this compound in 100 mL of anhydrous toluene. Stir at 40°C until fully dissolved.
-
Modification Reaction: Add the 20 mL ethanolic suspension of Fe₃O₄ nanoparticles dropwise to the ODP-toluene solution under vigorous magnetic stirring.
-
Causality Note: The use of a toluene/ethanol co-solvent system facilitates the transition. Ethanol maintains the initial dispersibility of the hydrophilic nanoparticles, while toluene is a good solvent for ODP and the final hydrophobic product.
-
-
Incubation: Heat the mixture to 60°C and allow it to react for 12 hours under continuous stirring and an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation.
-
Purification of Modified Nanoparticles: a. Cool the reaction mixture to room temperature. The nanoparticles should now be hydrophobic. b. Use a permanent magnet to collect the modified Fe₃O₄ nanoparticles against the side of the flask. Carefully decant and discard the supernatant, which contains excess, unreacted ODP. c. Add 50 mL of fresh toluene to the flask, remove the magnet, and resuspend the nanoparticles by sonicating for 10 minutes. d. Repeat the magnetic separation and washing step (b and c) three times with toluene to ensure complete removal of free ODP.
-
Final Product: After the final wash, resuspend the hydrophobic Fe₃O₄@ODP nanoparticles in a suitable non-polar solvent (e.g., toluene, hexane, or chloroform) for storage. A portion can be dried under vacuum at 60°C for solid-state characterization.
Protocol 2: Characterization of Modified Nanoparticles
A thorough characterization is essential to confirm the presence of the ODP coating and to quantify the resulting changes in nanoparticle properties.[7]
Caption: Workflow for nanoparticle modification and validation.
A. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups of ODP on the nanoparticle surface.
-
Procedure:
-
Prepare KBr pellets containing ~1% w/w of the dried nanoparticle sample (both unmodified and modified).
-
Acquire spectra in the range of 4000-400 cm⁻¹.
-
-
Expected Results: The spectrum of the modified NPs should show new characteristic peaks absent in the unmodified sample:
-
~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the octadecyl alkyl chain.
-
~1465 cm⁻¹: C-H bending vibration.
-
~1500-1600 cm⁻¹: C=C stretching from the aromatic ring.
-
A broad O-H peak (~3400 cm⁻¹) will likely be present in both, but its shape may change.
-
A strong peak around ~580 cm⁻¹ corresponding to the Fe-O bond of the magnetite core should be visible in both samples.[4]
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To quantify the mass percentage of the ODP coating.[8]
-
Procedure:
-
Place 5-10 mg of the dried nanoparticle sample in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Expected Results: The TGA curve for the modified NPs will show a distinct weight loss step between ~200°C and 450°C, corresponding to the thermal decomposition of the organic ODP layer. The pristine Fe₃O₄ nanoparticles should show minimal weight loss. The percentage weight loss in this region corresponds directly to the amount of ODP on the surface.
C. Contact Angle Measurement
-
Objective: To provide a quantitative measure of the surface's hydrophobicity.
-
Procedure:
-
Press a pellet of the dried nanoparticle powder.
-
Place a droplet of DI water onto the surface of the pellet.
-
Use a goniometer to measure the static contact angle.
-
-
Expected Results: Unmodified hydrophilic Fe₃O₄ will have a low contact angle (<30°). Successfully modified Fe₃O₄@ODP should exhibit a high contact angle (>120°), indicating a highly hydrophobic surface.[4][9]
D. Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter and assess the colloidal stability.
-
Procedure:
-
Disperse the unmodified NPs in DI water and the modified NPs in toluene (0.1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter.
-
Measure the particle size distribution.
-
-
Expected Results: The hydrodynamic diameter of the modified NPs is expected to be larger than the unmodified core due to the added ODP layer. A low polydispersity index (PDI < 0.3) in toluene indicates a stable, non-aggregated dispersion.
Expected Data Summary
The success of the surface modification can be summarized by comparing the properties of the nanoparticles before and after the functionalization process.
| Parameter | Pre-Modification (Fe₃O₄) | Post-Modification (Fe₃O₄@ODP) | Rationale for Change |
| Solvent Dispersibility | Water, Ethanol | Toluene, Hexane, Chloroform | Surface character changed from hydrophilic to hydrophobic. |
| Water Contact Angle | ~29°[4] | > 120° | Outward-facing alkyl chains repel water.[9] |
| FTIR Key Peaks (cm⁻¹) | ~3400 (O-H), ~580 (Fe-O) | In addition: ~2920, ~2850 (Alkyl C-H) | Confirms presence of the octadecyl chains on the surface. |
| TGA Weight Loss (200-450°C) | < 2% | 10 - 20% | Weight loss corresponds to the decomposition of the grafted ODP. |
| Hydrodynamic Diameter (DLS) | e.g., 20 ± 3 nm (in water) | e.g., 35 ± 4 nm (in toluene) | The organic layer increases the effective size in solution. |
| Zeta Potential | e.g., -35 mV (in water, pH 7) | ~0 mV (in toluene) | The non-polar surface in a non-polar solvent has a near-neutral charge. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | Incomplete surface coverage; Poor solvent choice during modification. | Increase the molar ratio of ODP to nanoparticles; Ensure vigorous stirring; Use a co-solvent system (e.g., Ethanol/Toluene). |
| Low Modification Efficiency (low TGA wt. loss) | Insufficient reaction time or temperature; Water contamination. | Increase reaction time to 24 hours or temperature to 80°C; Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Poor Dispersibility in Non-Polar Solvents | Residual hydrophilic character; Incomplete removal of old stabilizers. | Ensure complete surface coverage (increase ODP concentration); Add more extensive initial washing steps before modification. |
Conclusion
The surface modification of nanoparticles with this compound is a straightforward and effective method for imparting hydrophobicity. The protocols outlined in this guide, based on a physisorption mechanism, allow for the creation of stable nanoparticle dispersions in non-polar media. The comprehensive characterization workflow is crucial for validating the functionalization and ensuring the modified material meets the required specifications for applications in drug delivery, catalysis, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. nanoparticle surface modification: Topics by Science.gov [science.gov]
- 9. Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 4-Octadecylphenol für die GC-MS-Analyse
Verfasser: Dr. rer. nat. Gemini, Senior Application Scientist Datum: 02. Januar 2026 Version: 1.0
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 4-Octadecylphenol, einem langkettigen Alkylphenol, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner geringen Flüchtigkeit und hohen Polarität, bedingt durch die phenolische Hydroxylgruppe, ist eine direkte GC-MS-Analyse von this compound ineffizient. Die Derivatisierung wandelt das polare Analyten in ein flüchtigeres, thermisch stabileres Derivat um, was zu verbesserten chromatographischen Peakformen, erhöhter Empfindlichkeit und reproduzierbaren Ergebnissen führt.[1][2][3] Wir stellen hier zwei etablierte Methoden vor: Silylierung und Acetylierung, und erläutern die zugrundeliegenden chemischen Prinzipien, detaillierte Schritt-für-Schritt-Protokolle und die erwarteten massenspektrometrischen Ergebnisse zur Gewährleistung der wissenschaftlichen Validität.
Einleitung: Die Notwendigkeit der Derivatisierung für langkettige Alkylphenole
This compound (C₂₄H₄₂O) ist eine organische Verbindung, die in verschiedenen industriellen Anwendungen und als Abbauprodukt von Additiven in Polymeren von Interesse ist. Seine Analyse in komplexen Matrizes erfordert eine hochempfindliche und selektive Methode wie die GC-MS. Die direkte Injektion des Analyten in einen Gaschromatographen führt jedoch zu erheblichen Problemen:
-
Geringe Flüchtigkeit: Die polare Hydroxylgruppe (-OH) führt zu starken intermolekularen Wasserstoffbrückenbindungen, die den Dampfdruck des Moleküls erheblich senken.[2][3] Dies erschwert die Verdampfung im heißen GC-Injektor.
-
Thermische Instabilität: Bei hohen Temperaturen kann die phenolische Gruppe zu unerwünschten Abbaureaktionen neigen.
-
Schlechte Peakform: Interaktionen der polaren -OH-Gruppe mit aktiven Stellen in der GC-Säule (z. B. freie Silanolgruppen) führen zu asymmetrischen Peaks (Tailing), was die Quantifizierung erschwert und die Auflösung verringert.
Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare funktionelle Gruppe ersetzt wird.[2][3][4] Dies blockiert die Wasserstoffbrückenbindungen, erhöht die Flüchtigkeit und verbessert die thermische Stabilität des Analyten.[4][5]
Strategieauswahl: Silylierung vs. Acetylierung
Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Zielen ab.
-
Silylierung: Dies ist die am weitesten verbreitete Methode für Phenole.[1][3] Sie ist sehr effektiv, die Reaktionen verlaufen oft schnell und quantitativ, und die resultierenden Trimethylsilyl (TMS)-Ether sind für die GC-MS-Analyse ideal. Reagenzien wie BSTFA und MSTFA sind hochreaktiv und ihre Nebenprodukte sind flüchtig, was die Probenaufreinigung minimiert.[6][7]
-
Acetylierung: Diese Methode führt zur Bildung eines stabilen Esters. Sie ist eine robuste Alternative, insbesondere wenn die Probenmatrix Spuren von Wasser enthält, gegenüber denen Silylierungsreagenzien empfindlich sind.[1] Die Reaktion kann jedoch längere Zeiten oder einen Katalysator erfordern.
Das folgende Diagramm illustriert den allgemeinen Arbeitsablauf für die Analyse.
Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.
Methode 1: Silylierung mit BSTFA
Die Silylierung ist eine äußerst effektive Methode zur Derivatisierung von this compound. Wir empfehlen die Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), um die Reaktivität zu erhöhen.[1][8]
Chemischer Mechanismus
Die Reaktion ist eine nukleophile Substitution, bei der der Sauerstoff der phenolischen Hydroxylgruppe das Siliziumatom des BSTFA-Moleküls angreift. Der aktive Wasserstoff wird durch eine Trimethylsilyl (TMS)-Gruppe ersetzt, wodurch der flüchtige und unpolare 4-Octadecylphenyl-trimethylsilylether entsteht. Die Nebenprodukte, N-Trimethylsilyl-trifluoracetamid und Trifluoracetamid, sind ebenfalls flüchtig und stören die GC-Analyse in der Regel nicht.
Abbildung 2: Vereinfachtes Reaktionsschema der Silylierung.
Detailliertes Protokoll
Vorsicht: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Alle Glasgeräte, Lösungsmittel und Proben müssen wasserfrei sein, um eine erfolgreiche Derivatisierung zu gewährleisten.[1][6] Arbeiten Sie in einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung.
Materialien:
-
This compound-Standard oder getrockneter Probenextrakt
-
BSTFA mit 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid + Trimethylchlorsilan)
-
Wasserfreies Pyridin oder Acetonitril
-
Interner Standard (z.B. 4-Nonylphenol-d4 oder eine andere strukturell ähnliche, aber chromatographisch getrennte Verbindung)
-
GC-Vials (2 mL) mit Septumkappen
-
Heizblock oder Ofen
-
Vortex-Mischer
Prozedur:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des getrockneten Probenextrakts (typischerweise 0.1-1 mg) in ein GC-Vial. Wenn die Probe in einem organischen Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom vollständig.
-
Zugabe des internen Standards: Fügen Sie eine präzise Menge der internen Standardlösung zur getrockneten Probe hinzu.
-
Lösen der Probe: Geben Sie 100 µL wasserfreies Pyridin oder Acetonitril in das Vial, um den Rückstand aufzulösen. Vortexen Sie kurz. Aceton kann die Reaktionsgeschwindigkeit deutlich erhöhen.[9][10]
-
Derivatisierung: Geben Sie 100 µL BSTFA (+ 1% TMCS) in das Vial. Verschließen Sie das Vial sofort fest.
-
Reaktion: Vortexen Sie die Mischung für 30 Sekunden. Erhitzen Sie das Vial für 60 Minuten bei 70°C in einem Heizblock.[2]
-
Abkühlen: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen.
-
Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.
Methode 2: Acetylierung mit Essigsäureanhydrid
Die Acetylierung ist eine robuste Alternative zur Silylierung und wandelt das Phenol in einen stabilen Essigsäureester um. Diese Methode ist weniger feuchtigkeitsempfindlich.
Chemischer Mechanismus
Die Reaktion erfolgt durch die Zugabe von Essigsäureanhydrid in Gegenwart einer Base (z.B. Pyridin oder Kaliumcarbonat), die als Katalysator dient und die entstehende Essigsäure neutralisiert. Die Hydroxylgruppe des Phenols agiert als Nukleophil und greift ein Carbonylkohlenstoffatom des Anhydrids an, was zur Bildung des Acetatesters führt.
Detailliertes Protokoll
Materialien:
-
This compound-Standard oder getrockneter Probenextrakt
-
Essigsäureanhydrid
-
Wasserfreies Pyridin (dient als Lösungsmittel und Katalysator)
-
GC-Vials (2 mL) mit Septumkappen
-
Heizblock oder Wasserbad
Prozedur:
-
Probenvorbereitung: Bereiten Sie die Probe wie in Schritt 2.2.1 und 2.2.2 beschrieben vor (inkl. Zugabe des internen Standards).
-
Reagenzienzugabe: Lösen Sie den getrockneten Rückstand in 200 µL wasserfreiem Pyridin. Fügen Sie anschließend 100 µL Essigsäureanhydrid hinzu.
-
Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 1 Minute. Erhitzen Sie die Mischung für 20 Minuten bei 60°C.[2]
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Die Probe kann direkt in das GC-MS-System injiziert werden. Pyridin und überschüssiges Anhydrid eluieren typischerweise früh und stören die Analyse des hochsiedenden Derivats nicht.
GC-MS Analyse und erwartete Ergebnisse
Die folgenden Parameter sind als Ausgangspunkt zu verstehen und müssen für das spezifische Instrument und die verwendete Säule optimiert werden.
| Parameter | Empfehlung |
| GC-Säule | 30 m x 0.25 mm ID, 0.25 µm Filmdicke, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms, HP-5ms) |
| Trägergas | Helium, konstante Flussrate (ca. 1.2 mL/min) |
| Injektor | Splitless, 280°C |
| Ofenprogramm | Start bei 100°C, Rampe mit 15°C/min auf 320°C, Haltezeit 10 min |
| MS-Transferline | 290°C |
| Ionenquelle | 230°C, Elektronenstoßionisation (EI) bei 70 eV |
| MS-Modus | Full Scan (m/z 50-600) zur Identifizierung, Selected Ion Monitoring (SIM) zur Quantifizierung |
Erwartete Derivate und massenspektrometrische Daten
Die Derivatisierung führt zu einer signifikanten Erhöhung der Molmasse, was bei der Interpretation der Massenspektren berücksichtigt werden muss.
| Analyt / Derivat | Molmasse ( g/mol ) | Erwarteter Molekülionenpeak (M⁺) [m/z] | Charakteristische Fragmentionen [m/z] |
| This compound | 346.6 | 346 | 107 (Basispeak, Benzyl-Spaltung), diverse Alkyl-Fragmente |
| 4-Octadecylphenyl-TMS-Ether | 418.8 | 418 | 403 ([M-15]⁺, Verlust von CH₃), 179 ([C₆H₄OSi(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺) |
| 4-Octadecylphenyl-Acetat | 388.6 | 388 | 346 ([M-42]⁺, Verlust von Keten), 107 |
Tabelle 1: Zusammenfassung der Molekülmassen und erwarteten Schlüsselfragmente für this compound und seine Derivate.
Interpretation der Massenspektren (Vertrauenswürdigkeit)
Ein validiertes Protokoll stützt sich auf die vorhersagbare Fragmentierung der Derivate.
TMS-Derivat: Das Massenspektrum des TMS-Ethers von this compound wird voraussichtlich folgende Merkmale aufweisen:
-
Ein klares Molekülion (M⁺) bei m/z 418 .
-
Ein sehr prominentes [M-15]⁺ Ion bei m/z 403 , das durch den Verlust einer Methylgruppe aus der TMS-Einheit entsteht. Dies ist ein diagnostisches Kennzeichen für TMS-Derivate.[4]
-
Ein Ion bei m/z 179 , das durch die Spaltung der Alkylkette an der Benzylposition entsteht (α-Spaltung zur Phenylgruppe). Dieses Fragment ([C₆H₄OSi(CH₃)₃]⁺) bestätigt die phenolische Grundstruktur.
-
Das charakteristische Ion für die TMS-Gruppe selbst bei m/z 73 .
Das folgende Diagramm zeigt die vorhergesagte Hauptfragmentierung des TMS-Derivats.
Abbildung 3: Erwartete EI-Fragmentierung von 4-Octadecylphenyl-TMS-Ether.
Acetat-Derivat: Das Acetat-Derivat zeigt typischerweise:
-
Ein Molekülion (M⁺) bei m/z 388 .
-
Ein starkes Signal bei m/z 346 , resultierend aus dem Verlust von Keten (CH₂=C=O, 42 Da) über eine McLafferty-Umlagerung. Dies ist ein klassischer Fragmentierungsweg für Acetylester.
-
Das Ion bei m/z 107 , das dem protonierten Phenol-Grundgerüst nach Abspaltung der gesamten derivatisierten Seitenkette entspricht.
Durch die Überwachung dieser spezifischen Ionen im SIM-Modus kann eine hochselektive und empfindliche Quantifizierung von this compound erreicht werden, selbst in komplexen Probenmatrizes.
Referenzen
-
Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 73(7), 789-795. --INVALID-LINK--
-
BenchChem (2024). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem Scientific Resources. --INVALID-LINK--
-
BenchChem (2024). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds. BenchChem Scientific Resources. --INVALID-LINK--
-
Phenomenex, Inc. (2023). Derivatisierung für die Gaschromatographie. Phenomenex Technical Notes. --INVALID-LINK--
-
Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. --INVALID-LINK--
-
BenchChem (2024). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem Scientific Resources. --INVALID-LINK--
-
Restek Corporation (2023). Silylation Derivatization Reagent, BSTFA. Restek Online Catalog. --INVALID-LINK--
-
Sigma-Aldrich (2023). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Documents. --INVALID-LINK--
-
NIST (National Institute of Standards and Technology). (n.d.). 4-tert-Octylphenol, TMS derivative. NIST Chemistry WebBook. --INVALID-LINK--
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. --INVALID-LINK--
-
Fernandes, T., Martel, A., & Cordeiro, N. (2020). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers and/or esters. ResearchGate. --INVALID-LINK--
-
ChemRxiv. (2023). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography. ChemRxiv Preprints. --INVALID-LINK--
References
- 1. 4-tert-Octylphenol, TMS derivative [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. settek.com [settek.com]
- 7. nbinno.com [nbinno.com]
- 8. brjac.com.br [brjac.com.br]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of 4-Octadecylphenol as a Chromatographic Standard
Introduction: The Role of 4-Octadecylphenol in Analytical Assays
This compound is a long-chain alkylphenol (LCAP) characterized by a phenol group substituted with an eighteen-carbon alkyl chain at the para-position. Its significant hydrophobicity and distinct chemical structure make it a valuable analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications.[1] In environmental monitoring, industrial quality control, and research, accurate quantification of LCAPs is crucial due to their persistence and potential biological activity. The use of a well-characterized standard like this compound is paramount for method validation, system suitability testing, and ensuring the accuracy and reproducibility of analytical data.[2][3]
This document provides detailed application notes and protocols for utilizing this compound as a standard in both HPLC and GC analysis. The methodologies presented are grounded in established principles of chromatographic separation of alkylphenols and are designed to be adaptable to specific laboratory instrumentation and sample matrices.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing robust chromatographic methods.
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₂₄H₄₂O[1] | Influences molecular weight and mass spectrometric analysis. |
| Molecular Weight | 346.6 g/mol (Approx.) | Essential for preparing standard solutions of known molarity. |
| Structure | Phenolic ring with a C18 alkyl chain | The long alkyl chain imparts high hydrophobicity, dictating its retention behavior in reversed-phase HPLC and its low volatility in GC.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, acetonitrile, hexane) | Dictates the choice of solvent for stock solution preparation and mobile phase composition in HPLC. |
| UV Absorbance | Exhibits UV absorbance characteristic of a substituted phenol | Enables detection by UV-Vis detectors in HPLC. |
Note: Specific experimental data for some properties of this compound are not widely published. Properties are inferred from structurally similar long-chain alkylphenols.[5][6]
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the predominant technique for the analysis of this compound, leveraging its hydrophobic nature for effective separation.[4][7][8]
Core Principles of HPLC Separation
In reversed-phase HPLC, this compound, being a non-polar analyte, interacts strongly with the non-polar stationary phase (typically C18).[4][9] Elution is achieved by using a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[4] By increasing the proportion of the organic solvent, the analyte's affinity for the mobile phase increases, leading to its elution from the column.
Experimental Protocol for HPLC Analysis
1. Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[10]
-
Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., 2-8°C) to ensure stability.[11]
2. Preparation of Working Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations.[10] These will be used to construct a calibration curve.
3. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.[12]
-
Column: A C18 reversed-phase column is recommended due to the high hydrophobicity of this compound.[4][7]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for alkylphenol analysis.[13]
-
Detection: A UV detector set at a wavelength of approximately 225 nm or a fluorescence detector with excitation and emission wavelengths around 225 nm and 305 nm, respectively, can be used.[14]
Table of Recommended HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The long C18 alkyl chains of the stationary phase provide strong hydrophobic interactions necessary for retaining this compound.[4][15] |
| Mobile Phase | A: Water, B: Acetonitrile | Acetonitrile is an effective organic modifier for eluting highly hydrophobic compounds from a C18 column.[13] |
| Elution Mode | Gradient | A gradient elution is recommended to ensure efficient elution of the highly retained this compound and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[14] |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 225 nm or Fluorescence (Ex: 225 nm, Em: 305 nm) | These wavelengths provide good sensitivity for phenolic compounds.[13][14] |
4. System Suitability and Calibration:
-
Inject the prepared working standards to generate a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be assessed (R² > 0.99).[13]
-
Periodically inject a mid-level standard to check for system drift.
5. Sample Analysis:
-
Prepare and inject the sample. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Analysis
Due to its low volatility, direct GC analysis of this compound is challenging. Derivatization is a crucial step to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic peak shape and sensitivity.[16][17][18]
Core Principles of GC Separation and Derivatization
The primary goal of derivatization is to block the active hydrogen of the phenolic hydroxyl group, which can cause peak tailing and adsorption on the GC column.[17] Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[17][19] The resulting TMS ether of this compound is more volatile and thermally stable, making it amenable to GC analysis.[17]
Experimental Protocol for GC Analysis
1. Preparation of Standard Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane or acetone, following the procedure outlined in the HPLC section.
2. Derivatization of Standards and Samples (Silylation):
-
Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[17][19]
-
Procedure:
-
In a clean, dry vial, place an aliquot of the this compound standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., acetone) and the silylating reagent (e.g., BSTFA).[17][19]
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[20]
-
Cool the vial to room temperature before injection into the GC.
-
3. GC Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) is required.[21][22]
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of derivatized alkylphenols.[14]
Table of Recommended GC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation of a wide range of organic compounds, including derivatized phenols.[14] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless | Recommended for trace analysis to maximize the amount of analyte transferred to the column.[14] |
| Oven Temperature Program | Initial Temp: 80-100 °C, hold for 1-2 min; Ramp: 10-20 °C/min to 300-320 °C, hold for 5-10 min | A temperature program is necessary to separate analytes with a wide range of boiling points and to elute the high-boiling derivatized this compound.[16] |
| Detector | FID or MS | FID is a robust, universal detector for organic compounds. MS provides higher selectivity and structural information for confirmation.[21][23] |
| Detector Temperature (FID) | 300-320 °C | Must be higher than the final oven temperature to prevent condensation. |
| MS Mode (if used) | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification, while SIM mode offers higher sensitivity for quantification.[23] |
4. System Suitability and Calibration:
-
Inject the derivatized working standards to generate a calibration curve.
-
Assess the linearity and sensitivity of the method.
5. Sample Analysis:
-
Derivatize the sample extract using the same procedure as for the standards.
-
Inject the derivatized sample and quantify the this compound concentration using the calibration curve.
Caption: GC analysis workflow for this compound.
Method Validation and Quality Control
For both HPLC and GC methods, it is imperative to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.[13]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked matrices.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Conclusion
This compound serves as an essential standard for the accurate quantification of long-chain alkylphenols by HPLC and GC. The protocols detailed in this guide provide a robust starting point for method development. Due to the high hydrophobicity and low volatility of this compound, careful consideration of column chemistry, mobile phase composition in HPLC, and the necessity of derivatization in GC are critical for achieving reliable and reproducible results. Researchers, scientists, and drug development professionals should adapt and validate these methods for their specific instrumentation and sample matrices to ensure the highest level of data quality.
References
- 1. americanelements.com [americanelements.com]
- 2. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Phenol, 4-dodecyl- (CAS 104-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. static.igem.org [static.igem.org]
- 11. 增效胺 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 21. settek.com [settek.com]
- 22. matec-conferences.org [matec-conferences.org]
- 23. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Amphiphilic Power of 4-Octadecylphenol in Advanced Polymer Synthesis
An Application Guide for Researchers
This guide provides an in-depth exploration of 4-Octadecylphenol, a unique amphiphilic molecule, and its versatile applications in the synthesis of functional and high-performance polymers. By combining a reactive phenolic hydroxyl group with a long, hydrophobic C18 alkyl chain, this compound offers polymer chemists a powerful tool for tailoring material properties. We will delve into its primary roles as a high-performance antioxidant, a reactive modifier for imparting hydrophobicity and controlling molecular weight, and as a functional additive in thermoset formulations.
The narrative that follows is built on established principles of polymer chemistry and supported by analogous applications of similar long-chain alkylphenols. The protocols provided are designed as robust starting points for laboratory investigation, complete with explanations of the underlying scientific principles to empower researchers in their experimental design.
The Molecular Architecture of this compound: A Duality of Function
This compound (C₂₄H₄₂O) is an aromatic alcohol characterized by two key structural motifs:
-
The Phenolic Headgroup: The hydroxyl (-OH) group attached to the benzene ring is the molecule's primary reactive site. It can undergo deprotonation to form a phenoxide for nucleophilic attack in condensation polymerizations (e.g., polyesters, polycarbonates) or act as a hydrogen-donating radical scavenger, making it an excellent primary antioxidant.[1][2]
-
The C18 Alkyl Tail: The long, saturated octadecyl chain is non-polar and highly hydrophobic. This tail ensures excellent miscibility with non-polar polymer melts (like polyolefins) and imparts significant hydrophobicity and flexibility when incorporated into a polymer structure.[3][4] The length of this chain also contributes to low volatility, a critical attribute for additives used in high-temperature polymer processing.[5]
This dual nature allows this compound to be employed in several distinct capacities within polymer synthesis, moving beyond a simple inert additive to become an active component in defining the final material's performance.
Application I: High-Performance Antioxidant and Thermal Stabilizer
The most direct and widespread application of phenolic compounds in polymers is to inhibit thermo-oxidative degradation.[6] Polymers, when exposed to heat, oxygen, and shear during processing and service life, generate free radicals that initiate a chain reaction of degradation, leading to discoloration and loss of mechanical properties.[1][7]
Mechanism of Action: Radical Scavenging
This compound functions as a primary antioxidant, or "chain-breaking" antioxidant. It intercepts and neutralizes highly reactive peroxy radicals (ROO•) by donating its phenolic hydrogen atom. This process terminates the degradation cascade.[7][8] The resulting phenoxy radical is sterically unhindered but is resonance-stabilized, making it far less reactive than the initial peroxy radical and unable to propagate the degradation chain effectively.[2]
The long octadecyl chain is crucial here; it acts as an "anchor" within the polymer matrix, ensuring the antioxidant remains dispersed and does not easily migrate or volatilize out of the material during high-temperature processing or over the product's lifespan. This is analogous to the structure of the widely used commercial antioxidant, octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (Irganox 1076), which also relies on an octadecyl chain for compatibility and permanence in polyolefins.[5]
References
- 1. Surface Activity of Novel Polymerizable Anionic Polyoxyethylene 4-Nonyl-2-Prpylene-Phenyl Ether Ammonium Sulfate Succinate Surfactants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 5. alpha-plast.com.ua [alpha-plast.com.ua]
- 6. fillplas.com [fillplas.com]
- 7. researchgate.net [researchgate.net]
- 8. vurup.sk [vurup.sk]
Application Notes and Protocols for 4-Octadecylphenol as a Corrosion Inhibitor
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 4-Octadecylphenol as a corrosion inhibitor, particularly for mild steel in acidic environments. This document elucidates the fundamental mechanism of action, offers detailed, field-proven protocols for performance evaluation, and presents a framework for data interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. We will explore the inhibitor's function through the lens of electrochemical principles, surface science, and adsorption thermodynamics, providing both theoretical grounding and practical application steps.
Introduction: The Rationale for this compound
Corrosion is an electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses and safety concerns across various industries. The use of organic inhibitors is a primary strategy for mitigating corrosion, especially in acidic media used for industrial cleaning, descaling, and oil-well acidizing.[1][2]
Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions.[3] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. Key features include the presence of heteroatoms (like oxygen, nitrogen, or sulfur) with lone-pair electrons and aromatic rings with π-electrons, which act as adsorption centers.[4]
This compound is a compelling candidate for corrosion inhibition due to its unique bifunctional structure:
-
The Phenolic Head: The hydroxyl (-OH) group and the benzene ring provide the primary sites for adsorption. The oxygen atom's lone-pair electrons and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption.[5]
-
The Octadecyl Tail: The long C18 hydrocarbon chain is highly hydrophobic. Once the molecule is anchored to the metal surface via the phenolic head, this long tail orients away from the surface, forming a dense, non-polar barrier. This barrier physically blocks the approach of corrosive species (like H₃O⁺ and Cl⁻) from the bulk solution to the metal surface.
A close analog, m-pentadecylphenol (a C15 alkyl chain), has demonstrated exceptional performance, achieving over 95% inhibition efficiency for mild steel in 1 M HCl at a concentration of 300 ppm.[1][2] This strongly suggests that this compound, with its even longer alkyl chain, will exhibit similar or superior protective properties.
Mechanism of Inhibition: A Multi-faceted Approach
The protective action of this compound is not due to a single effect but a combination of mechanisms that can be understood through adsorption thermodynamics and electrochemical principles.
Adsorption and Protective Film Formation
The process begins with the adsorption of this compound molecules from the corrosive solution onto the steel surface. This adsorption can occur through two primary modes:
-
Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. In the case of this compound, the lone-pair electrons on the hydroxyl oxygen and the π-electrons of the benzene ring can be shared with the vacant d-orbitals of iron atoms, resulting in a stable chemical bond.[2]
The mode of adsorption can be inferred from the standard free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. Studies on similar long-chain phenols indicate that the process is spontaneous and predominantly involves chemisorption.[1][2]
This adsorption process follows a specific model, most commonly the Langmuir adsorption isotherm , which assumes that a monolayer of the inhibitor is formed on the metal surface. The formation of this stable, organized monolayer is critical for effective inhibition.
Electrochemical Interaction
From an electrochemical standpoint, this compound primarily functions as an anodic inhibitor .[1][2] This means it preferentially adsorbs on the anodic sites of the metal surface, where iron dissolution (Fe → Fe²⁺ + 2e⁻) occurs. By blocking these sites, it stifles the primary corrosion reaction. While it has a more pronounced effect on the anodic reaction, it also impedes the cathodic reaction (2H⁺ + 2e⁻ → H₂), making it a mixed-type inhibitor with predominant anodic control.
The logical flow of the inhibition mechanism is visualized in the diagram below.
References
- 1. eniec.cug.edu.cn [eniec.cug.edu.cn]
- 2. The study of m-pentadecylphenol on the inhibition of mild steel corrosion in 1 M HCl solution [repository.udsm.ac.tz]
- 3. Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media | Research, Society and Development [rsdjournal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. imim.pl [imim.pl]
Application Notes and Protocols for 4-Octadecylphenol as a Dispersing Agent in Material Science
Introduction: The Amphiphilic Nature of 4-Octadecylphenol as a Key to Dispersion
This compound is a non-ionic surfactant characterized by a distinct amphiphilic structure: a hydrophilic phenolic head and a long, hydrophobic octadecyl (C18) tail. This dual nature is the cornerstone of its function as a highly effective dispersing agent in a variety of material science applications. The long C18 chain provides strong van der Waals interactions with non-polar surfaces and creates a significant steric barrier, while the phenolic group allows for interaction with polar media and surfaces through hydrogen bonding and π-π stacking. This unique combination enables this compound to adsorb onto the surface of particles, preventing their aggregation and promoting stable dispersion in various matrices. Alkylphenols, in general, are utilized in the production of lubricants, detergents, and emulsifiers[1].
The primary mechanism by which this compound stabilizes dispersions is steric hindrance. Once adsorbed onto a particle's surface, the long, bulky octadecyl chains extend into the surrounding medium. When two such coated particles approach each other, the aliphatic chains begin to interpenetrate, leading to a localized increase in osmotic pressure and a decrease in entropy. This creates a repulsive force that prevents the particles from agglomerating, thus ensuring a stable, homogenous dispersion.
I. Application in Nanoparticle Synthesis and Dispersion
The synthesis of nanoparticles with controlled size and stability is crucial for their application in catalysis, electronics, and nanomedicine. This compound can serve as a capping agent during synthesis, controlling particle growth and preventing aggregation.
Mechanism of Action in Nanoparticle Stabilization
During the chemical reduction synthesis of metal nanoparticles, this compound molecules adsorb onto the nascent nanoparticle surface. The hydrophobic octadecyl tail interacts with the metallic surface, while the phenolic head can interact with the solvent. This surface layer of this compound acts as a physical barrier, preventing the nanoparticles from coming into direct contact and fusing, which is a common issue that leads to uncontrolled particle growth and precipitation. This stabilization by surfactants is a widely used method to control the size and dispersibility of nanoparticles[2].
Experimental Protocol: Synthesis of Silver Nanoparticles Stabilized with this compound
This protocol outlines a general method for the synthesis of silver nanoparticles using this compound as a capping and dispersing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Dissolve a specific amount of silver nitrate in deionized water to create a precursor solution of the desired concentration (e.g., 1 mM).
-
Preparation of Dispersing Agent Solution: In a separate flask, dissolve this compound in ethanol to create a stock solution (e.g., 10 mM). The choice of solvent should ensure good solubility of the dispersing agent.
-
Mixing: In a reaction vessel, combine the silver nitrate solution with an appropriate volume of the this compound solution under vigorous stirring. The molar ratio of the dispersing agent to the metal precursor is a critical parameter to optimize.
-
Reduction: While stirring, rapidly inject a freshly prepared, ice-cold solution of sodium borohydride into the mixture. The solution should exhibit a color change (e.g., to yellow or brown), indicating the formation of silver nanoparticles.
-
Stirring and Aging: Continue stirring the solution for a set period (e.g., 1-2 hours) to ensure the completion of the reaction and the stabilization of the nanoparticles.
-
Purification: The resulting nanoparticle dispersion can be purified by repeated centrifugation and redispersion in a fresh solvent to remove unreacted precursors and excess dispersing agent.
Data Presentation: Hypothetical Influence of this compound Concentration on Nanoparticle Size
| Molar Ratio (this compound : AgNO₃) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1:1 | 50 ± 15 | 0.45 |
| 5:1 | 25 ± 8 | 0.30 |
| 10:1 | 15 ± 4 | 0.20 |
| 20:1 | 12 ± 3 | 0.18 |
This table illustrates a hypothetical trend where increasing the concentration of the dispersing agent leads to smaller and more monodisperse nanoparticles.
Visualization: Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis and stabilization of nanoparticles using this compound.
II. Application in Carbon Nanotube Dispersion
Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties, but their tendency to bundle together due to strong van der Waals forces hinders their practical application in polymer composites and conductive inks. This compound can be an effective dispersing agent to overcome this challenge.
Mechanism of Action in CNT Dispersion
The dispersion of CNTs using this compound relies on the non-covalent functionalization of the nanotube surface. The aromatic phenol ring of the molecule can interact with the graphitic surface of the CNTs through π-π stacking interactions[3]. The long octadecyl tail then extends into the solvent, providing steric repulsion between individual nanotubes and preventing their re-agglomeration. This process is often aided by ultrasonication to initially break up the CNT bundles.
Experimental Protocol: Dispersion of Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol provides a general procedure for dispersing MWCNTs in an organic solvent using this compound.
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
This compound
-
Toluene (or another suitable organic solvent)
Procedure:
-
Preparation of Dispersing Agent Solution: Dissolve a calculated amount of this compound in toluene. The concentration will depend on the desired CNT loading and the specific surface area of the CNTs.
-
Addition of CNTs: Add the MWCNT powder to the this compound solution. A typical starting point is a 1:10 weight ratio of CNTs to the dispersing agent.
-
Ultrasonication: Subject the mixture to high-power ultrasonication (e.g., using a probe sonicator) for a specified duration (e.g., 30-60 minutes). It is crucial to perform this step in an ice bath to prevent overheating of the solvent.
-
Centrifugation: To remove any remaining large agglomerates, centrifuge the dispersion at a moderate speed (e.g., 5000 rpm) for a certain time (e.g., 20 minutes).
-
Collection of Supernatant: Carefully decant the supernatant, which contains the well-dispersed CNTs.
Data Presentation: Hypothetical Dispersion Quality Assessment
| Dispersant | CNT Concentration (mg/mL) | Sedimentation after 24h (%) |
| None | 1 | > 90 |
| This compound | 1 | < 10 |
| 4-Butylphenol | 1 | ~ 50 |
This hypothetical data illustrates the superior stabilizing effect of the long octadecyl chain compared to a shorter alkyl chain.
Visualization: CNT Dispersion Workflow
Caption: Step-by-step workflow for dispersing carbon nanotubes with this compound.
III. Application in Pigment Dispersion for Coatings and Inks
The color strength, gloss, and stability of paints, coatings, and inks are highly dependent on the quality of the pigment dispersion[4]. This compound can be used as a dispersing agent to ensure that pigment particles are finely and evenly distributed throughout the formulation.
Mechanism of Action in Pigment Dispersion
The process of pigment dispersion involves three main stages: wetting, deagglomeration, and stabilization[5]. This compound contributes primarily to the wetting and stabilization stages. Its surfactant nature allows it to reduce the surface tension between the liquid vehicle and the solid pigment particles, facilitating the wetting process. Once the pigment agglomerates are broken down by mechanical energy (e.g., milling), the this compound molecules adsorb onto the newly created surfaces. The long hydrophobic tails then provide a steric barrier that prevents the pigment particles from re-agglomerating, a phenomenon known as flocculation.
Experimental Protocol: Preparation of a Pigment Concentrate
This protocol describes a generalized method for preparing a pigment concentrate using this compound.
Materials:
-
Pigment powder (e.g., Titanium Dioxide, Phthalocyanine Blue)
-
This compound
-
Solvent or resin system (e.g., mineral spirits, acrylic resin)
-
Grinding media (e.g., glass or zirconia beads)
Procedure:
-
Premixing: In a suitable vessel, dissolve the this compound in the chosen solvent or resin system. The amount of dispersing agent is typically calculated based on the pigment's surface area and oil absorption value.
-
Pigment Addition: Gradually add the pigment powder to the liquid phase under low-speed mixing until the pigment is fully wetted.
-
Grinding: Add the grinding media to the premix and transfer the mixture to a high-energy mill (e.g., a bead mill). Mill the mixture for a sufficient time to achieve the desired particle size distribution (fineness of grind).
-
Let-down: After milling, the resulting pigment concentrate can be "let down" by mixing it with the remaining components of the final paint or ink formulation.
Data Presentation: Hypothetical Effect on Pigment Dispersion Properties
| Dispersing Agent | Fineness of Grind (Hegman) | Gloss (60°) | Viscosity (KU) |
| None | 4 | 65 | 110 |
| This compound | 7 | 85 | 95 |
This table presents hypothetical data showing that the use of this compound can lead to a finer grind, higher gloss, and lower viscosity in a pigment dispersion.
Visualization: Pigment Dispersion Process
Caption: The process of creating a stable pigment dispersion using this compound.
IV. Potential Applications in Drug Delivery Systems
While specific applications of this compound in drug delivery are not extensively documented, its properties as a surfactant and stabilizer suggest potential utility in pharmaceutical formulations. Excipients play a crucial role in the formulation of drug products, influencing stability, solubility, and drug release[6].
Plausible Roles in Drug Formulations
-
Solubilizer for Poorly Soluble Drugs: The amphiphilic nature of this compound could aid in the solubilization of hydrophobic active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.
-
Stabilizer for Nano-emulsions and Nanosuspensions: this compound could be employed to stabilize nano-emulsions or nanosuspensions of drugs for parenteral or oral delivery. The steric stabilization provided by the long alkyl chain would be beneficial in preventing particle growth and aggregation in these systems.
-
Component of Polymer-Based Drug Delivery Systems: In the formulation of polymer nanocomposites for drug delivery, this compound could act as a dispersing agent for the incorporation of inorganic nanoparticles or as a surface-active agent to modify drug release characteristics[7].
It is important to note that the use of any excipient in a pharmaceutical formulation requires rigorous toxicological evaluation to ensure its safety.
References
- 1. [PDF] Octadecylamine-Grafted Graphene Oxide Helps the Dispersion of Carbon Nanotubes in Ethylene Vinyl Acetate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Four Steps To Effective Pigment Dispersions-Ruike Dispersant Supplier [rk-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. uspnf.com [uspnf.com]
- 7. Polymer Nanocomposites: Preparation, Characterisation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Octadecylphenol in Langmuir-Blodgett Films
Introduction: The Strategic Advantage of 4-Octadecylphenol in Monolayer Engineering
The Langmuir-Blodgett (LB) technique offers unparalleled precision in the fabrication of ultra-thin films with molecular-level control over thickness and organization.[1][2] This method involves the transfer of a single layer of molecules, a Langmuir film, from an air-water interface onto a solid substrate.[2] The result is a highly ordered monolayer or multilayer assembly, which is crucial for a variety of applications in electronics, sensors, and biotechnology.[1][3]
This compound is an amphiphilic molecule featuring a long hydrophobic octadecyl (C18) chain and a hydrophilic phenolic head group. This molecular structure makes it an excellent candidate for forming stable and well-organized Langmuir films. The aromatic phenol head group offers unique electronic and chemical properties, distinguishing it from simple fatty acids. These films can be used to modify surface properties, create insulating layers, or act as a matrix for immobilizing other molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of preparing and characterizing Langmuir-Blodgett films of this compound.
Part 1: Foundational Principles of this compound Monolayer Formation
The formation of a this compound Langmuir film is governed by the amphiphilic nature of the molecule. When deposited on an aqueous subphase, the hydrophilic phenol head groups will orient towards the water, while the hydrophobic octadecyl tails will extend into the air. This spontaneous self-assembly is the basis for creating a stable monolayer at the air-water interface.
The Pressure-Area (π-A) Isotherm: Mapping the Monolayer's Behavior
The most critical characterization of a Langmuir film is its pressure-area (π-A) isotherm.[4] This "fingerprint" of the monolayer provides vital information about the phase behavior and stability of the this compound film at the air-water interface.[4] The isotherm is generated by compressing the monolayer with barriers and measuring the resulting surface pressure (π) as a function of the area per molecule (A).
The π-A isotherm reveals several distinct phases:
-
Gas (G) Phase: At large areas per molecule, the this compound molecules are far apart and behave like a two-dimensional gas.
-
Liquid Expanded (LE) Phase: As the area is reduced, the molecules begin to interact, forming a more condensed, liquid-like phase.
-
Liquid Condensed (LC) Phase: Further compression leads to a more ordered, condensed phase.
-
Solid (S) Phase: In the solid phase, the molecules are tightly packed in a quasi-crystalline arrangement.[5]
-
Collapse: Beyond the solid phase, further compression will cause the monolayer to buckle and collapse into a three-dimensional structure.
For successful Langmuir-Blodgett deposition, the monolayer should be in a condensed and stable state, typically within the solid or liquid-condensed phase.[5] The optimal surface pressure for deposition is usually in the range of 10-40 mN/m, but the exact value must be determined from the π-A isotherm of this compound.[6]
Part 2: Experimental Protocols for this compound Langmuir-Blodgett Films
Materials and Equipment
| Category | Item | Specifications |
| Amphiphile | This compound | High purity (>98%) |
| Spreading Solvent | Chloroform | HPLC grade, volatile, and immiscible with water |
| Subphase | Ultrapure Water | Resistivity > 18 MΩ·cm |
| Substrates | Silicon wafers, glass slides, mica | Hydrophilic or hydrophobic as required |
| Equipment | Langmuir-Blodgett Trough | With automated barriers and surface pressure sensor (Wilhelmy plate) |
| Microsyringe | For precise deposition of the spreading solution | |
| Cleaning reagents | Piranha solution (H₂SO₄/H₂O₂), ethanol, acetone |
Protocol 1: Preparation of the Spreading Solution
-
Dissolve this compound: Prepare a stock solution of this compound in chloroform at a concentration of approximately 0.5 to 1.0 mg/mL. The exact concentration may need to be optimized.
-
Ensure Complete Dissolution: Use a vortex mixer or sonicator to ensure the this compound is completely dissolved in the chloroform.
-
Storage: Store the solution in a sealed vial to prevent solvent evaporation and contamination.
Protocol 2: Substrate Preparation
The choice of substrate and its preparation are critical for successful film deposition.
-
Hydrophilic Substrates (e.g., Glass, Silicon Wafers):
-
Clean the substrates by sonicating in a sequence of acetone, ethanol, and ultrapure water (15 minutes each).
-
For a highly hydrophilic surface, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse thoroughly with ultrapure water and dry under a stream of nitrogen.
-
-
Hydrophobic Substrates:
-
Start with a clean hydrophilic substrate.
-
Render the surface hydrophobic by vapor-phase silanization with a reagent such as octadecyltrichlorosilane (OTS).
-
Protocol 3: Langmuir Film Formation and Characterization
-
Trough Preparation: Clean the Langmuir trough and barriers thoroughly with ethanol and ultrapure water. Fill the trough with ultrapure water as the subphase.
-
Surface Purity Check: Compress the barriers to ensure there are no contaminants on the water surface. The surface pressure should remain close to zero.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the this compound solution onto the water surface.[5] Allow approximately 15-20 minutes for the chloroform to evaporate completely.
-
Generating the π-A Isotherm:
-
Set the barrier compression speed to a slow and constant rate (e.g., 5-10 mm/min).
-
Record the surface pressure as a function of the area per molecule.
-
Identify the different phases and the collapse pressure from the resulting isotherm.
-
Determine the optimal target pressure for deposition, which is typically in the stable, condensed phase before collapse.
-
Workflow for Langmuir Film Formation and Isotherm Generation
Caption: Workflow for preparing a this compound Langmuir film and obtaining its π-A isotherm.
Protocol 4: Langmuir-Blodgett Film Deposition
-
Monolayer Compression: Compress the this compound monolayer to the predetermined target surface pressure. Allow the monolayer to stabilize at this pressure.
-
Substrate Immersion/Withdrawal:
-
For a hydrophilic substrate , the first layer is deposited during the upward stroke. The substrate should be immersed in the subphase before spreading the monolayer.
-
For a hydrophobic substrate , the first layer is deposited during the downward stroke. The substrate starts above the subphase.
-
-
Dipping Process:
-
Set a slow and constant dipping speed, typically in the range of 1-5 mm/min.
-
During deposition, the barriers of the Langmuir trough will automatically adjust to maintain a constant surface pressure.
-
-
Multilayer Deposition: To deposit multiple layers, repeat the dipping and withdrawal cycles. The type of multilayer structure (X, Y, or Z-type) will depend on the deposition on the upstroke versus the downstroke.
-
Drying: After deposition, allow the substrate to dry carefully in a dust-free environment.
Langmuir-Blodgett Deposition Process
Caption: Step-by-step workflow for the Langmuir-Blodgett deposition of this compound films.
Part 3: Characterization of this compound LB Films
After deposition, it is essential to characterize the structure and properties of the this compound LB films.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, film uniformity, thickness, and presence of defects.[6] |
| X-ray Reflectivity (XRR) | Film thickness, density, and interfacial roughness.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular orientation and chemical integrity of the film.[7] |
| Contact Angle Goniometry | Surface energy and hydrophobicity/hydrophilicity of the film. |
Part 4: Potential Applications and Future Directions
The unique properties of this compound LB films open up possibilities for various applications:
-
Surface Engineering: Modifying the surface properties of materials to control wetting, adhesion, and biocompatibility.
-
Sensor Platforms: The phenolic head groups can be functionalized for the selective detection of analytes.
-
Dielectric Layers: The well-ordered, insulating nature of the films makes them suitable for use in microelectronics.
-
Biomedical Coatings: Creating biocompatible surfaces on implants or as a matrix for drug delivery systems.[3]
Further research can explore the formation of mixed LB films of this compound with other molecules to create functional nanocomposites with tailored optical, electronic, or biological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Langmuir–Blodgett Films of Conjugated Polymer and Silver Nanoparticles: A Possible Substrate for Pesticide SERS-Based Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. nanoscience.com [nanoscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural characterization of Langmuir-Blodgett films of 4,5-bis(dodecyloxy)phthalic acid | Aperta [aperta.ulakbim.gov.tr]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 4-Octadecylphenol
Welcome to the technical support guide for handling 4-Octadecylphenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical techniques required to effectively manage the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to dissolve in aqueous solutions?
This compound (CAS 2589-79-9) is an organic compound characterized by a polar phenolic head group and a very long, nonpolar 18-carbon alkyl tail (the "octadecyl" group).[1][2] Its molecular structure is the primary reason for its extremely low water solubility. The long hydrocarbon chain is highly hydrophobic ("water-fearing"), dominating the molecule's behavior and causing it to self-associate and resist dissolution in polar solvents like water. Its predicted LogP value, a measure of lipophilicity, is exceptionally high at over 8.0, indicating a strong preference for nonpolar environments over aqueous ones.[2] While the phenolic hydroxyl group can participate in hydrogen bonding, its hydrophilic contribution is insufficient to overcome the hydrophobicity of the C18 tail.
Q2: I tried dissolving this compound directly in my aqueous buffer, but it just floated and created a waxy film. What went wrong?
This is a common and expected observation. Direct addition of a highly lipophilic solid like this compound to an aqueous medium will not result in dissolution. The compound's low water solubility and density (approximately 0.9 g/cm³) cause it to float and resist wetting.[2] To achieve a homogenous aqueous preparation, an enabling formulation strategy is required. This typically involves first dissolving the compound in a suitable organic solvent or using a carrier system (like surfactants or cyclodextrins) to create a stable dispersion or solution.
Q3: What are the primary strategies I can use to solubilize this compound for my experiments?
There are four primary methods, each with specific advantages depending on your final application (e.g., cell-based assays, analytical standards, formulation development).
-
Co-Solvent System: Using a water-miscible organic solvent to create a concentrated stock solution.
-
Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the molecule.
-
pH Adjustment: Increasing the pH to ionize the phenolic group, though this method has significant limitations for this specific molecule.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic tail.
The choice of method is critical and depends on factors like the required final concentration, tolerance of the experimental system (e.g., cells) to excipients, and the need for long-term stability.
Q4: How do I choose the best solubilization method for my specific application?
The optimal method depends on the constraints of your experimental system. The following decision tree provides a general guideline.
Fig 1. Decision tree for selecting a solubilization method.
In-Depth Solubilization Protocols & Methodologies
Method 1: Co-Solvent Stock Solution Preparation
Principle: This is the most common and straightforward approach. This compound is first dissolved at a high concentration in a water-miscible organic solvent in which it is freely soluble. This concentrated stock is then carefully diluted into the aqueous buffer to the desired final concentration. The key is to ensure the final concentration of the organic solvent is low enough to be tolerated by the experimental system.
Experimental Protocol:
-
Solvent Selection: Choose a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell-based assays, while ethanol or methanol may be preferred for other applications.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean glass vial.
-
Dissolution: Add the chosen organic solvent dropwise while vortexing or sonicating. For example, add DMSO to the 10 mg of compound to achieve a final stock concentration of 10-50 mM. Ensure the solid is completely dissolved with no visible particulates. This is your concentrated stock solution .
-
Serial Dilution (Intermediate Step): It is highly recommended not to dilute the concentrated stock directly into your final aqueous buffer in one step, as this can cause precipitation ("crashing out"). First, perform an intermediate dilution in a mixture of the organic solvent and water (e.g., 1:1).
-
Final Dilution: Add a small aliquot of the stock solution to your pre-warmed (37°C) aqueous buffer while vortexing vigorously. The final concentration of the organic solvent should ideally be kept below 1%, and for cell culture, often below 0.5%.
-
Verification: Visually inspect the final solution for any signs of precipitation or cloudiness. A clear, homogenous solution indicates successful solubilization.
Fig 2. Co-solvent dilution workflow.
Method 2: Surfactant-Mediated Micellar Solubilization
Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate this compound, while the hydrophilic shell allows the entire complex to be stably dispersed in water.
Experimental Protocol:
-
Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Triton™ X-100, which are generally less harsh on biological systems than ionic surfactants.
-
Prepare Surfactant Solution: Prepare a 1-10% (w/v) stock solution of the surfactant in your desired aqueous buffer. This concentration is well above the CMC.
-
Direct Solubilization: Add the weighed this compound directly to the surfactant-containing buffer.
-
Energy Input: Vigorously vortex, sonicate in a bath, or stir with gentle heating (e.g., 40-50°C) to facilitate the incorporation of the compound into the micelles. This process may take from 30 minutes to several hours.
-
Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates.
-
Control: Remember to always run a parallel control experiment using the surfactant vehicle alone, as surfactants can have biological effects.
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Octadecylphenol
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 4-Octadecylphenol. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Introduction to this compound Synthesis
This compound is a long-chain alkylphenol (LCAP) used as a key intermediate in the manufacturing of non-ionic surfactants, lubricant additives, antioxidants, and phenolic resins.[1][2] Its synthesis is most commonly achieved through the Friedel-Crafts alkylation of phenol with 1-octadecene, using an acid catalyst.[1][3] This reaction is a classic example of electrophilic aromatic substitution, where the octadecyl group is attached to the phenol ring.[4]
While the reaction appears straightforward, achieving high yield and selectivity for the desired para-isomer requires careful control over reaction conditions to mitigate common side reactions such as polyalkylation, O-alkylation, and carbocation rearrangement.[5][6][7]
Reaction Mechanism and Experimental Workflow
The alkylation of phenol with an alkene like 1-octadecene proceeds via an electrophilic substitution mechanism.[8] The acid catalyst protonates the alkene, generating a secondary carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the ortho and para positions.
Caption: Mechanism of Friedel-Crafts Alkylation of Phenol.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of octadecylphenol using a solid acid catalyst, which simplifies catalyst removal.[3][9]
Materials:
-
Phenol (C₆H₅OH)
-
1-Octadecene (C₁₈H₃₆)
-
Amberlyst 15 (or other suitable acid catalyst)
-
Toluene (or another suitable solvent, optional)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, mechanical stirrer, etc.)
Procedure:
-
Reactor Setup: Assemble a four-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.
-
Charge Reactants: Charge the flask with phenol and the Amberlyst 15 catalyst. A significant molar excess of phenol (e.g., 3:1 ratio of phenol to alkene) is recommended to minimize polyalkylation.[5][9]
-
Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70-90°C) with stirring.[9]
-
Alkene Addition: Add 1-octadecene dropwise to the reaction mixture over a period of approximately one hour. The slow addition helps control the reaction exotherm and minimizes alkene polymerization.[7]
-
Reaction: Maintain the reaction at the set temperature for several hours (e.g., 4 hours). Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to approximately 50°C. Filter the mixture to remove the solid Amberlyst 15 catalyst.[9]
-
Workup: Remove the excess unreacted phenol via vacuum distillation. This is a critical purification step.[9]
-
Characterization: The final product, a viscous liquid or waxy solid, can be characterized by NMR, IR spectroscopy, and GC-MS to confirm its structure and purity.[9][10]
Caption: General Experimental Workflow for Synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or the reaction did not proceed. What are the likely causes?
A1: Low yield is a frequent issue stemming from several factors:
-
Catalyst Deactivation: The hydroxyl group of phenol can act as a Lewis base and coordinate with Lewis acid catalysts like AlCl₃, deactivating them.[7][11] This is why stoichiometric or excess amounts of catalyst are sometimes needed with traditional Lewis acids. Using solid acid catalysts like Amberlyst-15 or zeolites can mitigate this but may require higher temperatures.[12]
-
Insufficient Catalyst: Ensure you are using an adequate amount of catalyst. For solid acids like Amberlyst 15, a typical loading is around 20-30% by weight relative to the limiting reagent (octadecene).[9]
-
Impure Reagents: Water is a known poison for many acid catalysts. Ensure your phenol, octadecene, and any solvent used are anhydrous.
-
Low Temperature: While higher temperatures can lead to side reactions, a temperature that is too low will result in a very slow reaction rate. The optimal temperature is a balance between reaction rate and selectivity. For Amberlyst 15, a range of 70-120°C is common.[9]
Caption: Troubleshooting Logic for Low Reaction Yield.
Q2: My product is a mixture of 2-octadecylphenol and this compound. How can I improve selectivity for the para product?
A2: Controlling regioselectivity (ortho vs. para) is key.
-
Thermodynamic vs. Kinetic Control: Generally, ortho alkylation is kinetically favored (faster formation), while the para product is thermodynamically more stable due to less steric hindrance.[7] Running the reaction at a slightly lower temperature for a longer duration can favor the formation of the more stable para isomer.
-
Catalyst Choice: The choice of catalyst can significantly influence the ortho/para ratio. Bulky, solid acid catalysts like zeolites can exhibit shape selectivity, sterically hindering the formation of the ortho product and favoring the para isomer. A study using Amberlyst 15 showed an ortho-to-para ratio of 2.0:1.0, indicating that kinetic control might be dominant under those specific conditions (90°C).[9]
-
Steric Hindrance: The large octadecyl group naturally provides significant steric bulk, which inherently favors substitution at the less hindered para position. Optimizing temperature and reaction time is the most practical way to leverage this.
Q3: I'm observing byproducts. What are they and how can I avoid them?
A3: Several byproducts are common in this reaction.
-
Phenyl Octadecyl Ether (O-Alkylation): The oxygen of the phenol's hydroxyl group can also act as a nucleophile, attacking the carbocation to form an ether.[7][13] This is a competing side reaction.
-
Solution: C-alkylation is generally favored over O-alkylation at lower temperatures and in less polar solvents.[7]
-
-
Di- and Tri-octadecylphenol (Polyalkylation): The first alkyl group added to the phenol ring is electron-donating, which activates the ring, making the product (octadecylphenol) more reactive than the starting material (phenol).[5][6] This leads to further alkylation.
-
Solution: Use a large molar excess of phenol relative to the octadecene (e.g., 3:1 to 5:1).[5] This increases the statistical probability that the electrophile will react with a molecule of phenol rather than the already-alkylated product.
-
-
Octadecene Oligomers/Polymers: Under strong acidic conditions, the alkene can polymerize with itself.[7]
-
Solution: Maintain a low concentration of the alkene in the reaction mixture by adding it slowly (dropwise) to the heated phenol/catalyst mixture.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and characterize the final product? A1: A combination of techniques is ideal.
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials (phenol, 1-octadecene) and the appearance of the product(s). When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides quantitative data and structural confirmation.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The substitution pattern on the aromatic ring (ortho vs. para) can be clearly determined from the splitting patterns in the aromatic region of the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.[9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. The product will show a characteristic broad O-H stretch for the phenolic hydroxyl group and C-H stretches for the alkyl chain. Aromatic substitution patterns can also be identified in the fingerprint region (e.g., absorption around 830 cm⁻¹ is characteristic of para-disubstituted benzene rings).[9]
| Technique | Purpose | Typical Observations for this compound |
| GC-MS | Purity assessment, byproduct identification | Single major peak with correct mass-to-charge ratio.[14] |
| ¹H NMR | Structural confirmation, isomer ratio | Aromatic signals showing AA'BB' pattern for para substitution, aliphatic signals for the C₁₈ chain.[9] |
| ¹³C NMR | Structural confirmation | Signals for 4 substituted aromatic carbons and multiple distinct signals for the long alkyl chain.[9] |
| FTIR | Functional group analysis | Broad -OH stretch (~3300 cm⁻¹), Alkyl C-H stretches (~2850-2950 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹), para-substitution band (~830 cm⁻¹).[9] |
Q2: Why is Friedel-Crafts acylation followed by reduction sometimes preferred over direct alkylation? A2: Friedel-Crafts acylation, followed by a reduction (like Clemmensen or Wolff-Kishner), can circumvent two major limitations of alkylation:
-
Carbocation Rearrangements: Alkylation is prone to carbocation rearrangements to form more stable carbocations, which can lead to a mixture of isomeric products.[15][16] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[6][17]
-
Polyalkylation: The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing further acylation reactions.[16][17] This allows for clean mono-substitution.
Q3: What safety precautions are essential when running this synthesis? A3: Safety is paramount.
-
Phenol: Phenol is toxic, corrosive, and can cause severe skin burns. It can be absorbed through the skin. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves (butyl or neoprene are recommended), a lab coat, and chemical splash goggles.
-
Acid Catalysts: Strong acid catalysts (both Lewis and Brønsted acids) are corrosive. Handle with care and appropriate PPE.
-
Reaction Conditions: The reaction can be exothermic, especially during the addition of the alkene. Ensure adequate cooling and controlled addition to prevent a runaway reaction.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Introduction of Alkyl Phenol Production Process [slchemtech.com]
- 9. prepchem.com [prepchem.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 17. youtube.com [youtube.com]
Common side products in Friedel-Crafts alkylation of phenol and how to avoid them
Welcome to the Technical Support Center for Friedel-Crafts Alkylation of Phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring the scientific integrity and success of your experiments.
Introduction: The Challenge of Phenol Alkylation
The Friedel-Crafts alkylation of phenol is a cornerstone of electrophilic aromatic substitution, yet it is notoriously plagued by a variety of side reactions. The high reactivity of the phenol ring, coupled with the dual nucleophilic character of the phenoxide ion, often leads to a mixture of products, complicating purification and reducing the yield of the desired alkylated phenol. This guide will dissect the common side products, explain their mechanistic origins, and provide field-proven strategies to mitigate their formation.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured to help you identify and resolve specific problems encountered during the Friedel-Crafts alkylation of phenol.
Issue 1: Low Yield of the Desired Mono-alkylated Product & Significant Formation of Polyalkylated Byproducts
Symptoms:
-
Complex product mixture observed in GC-MS or TLC analysis.
-
Isolation of di- or tri-alkylated phenols.
-
Low yield of the target mono-alkylated product.
Root Cause Analysis:
The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic.[1] After the first alkyl group is introduced, the ring becomes even more activated, making the mono-alkylated product more susceptible to further electrophilic attack than the starting phenol.[1][2] This leads to polyalkylation.[3][4]
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Use a Large Excess of Phenol | Statistically favors the electrophile reacting with the more abundant starting material over the mono-alkylated product.[1][2][5] | Increase the molar ratio of phenol to the alkylating agent. Ratios of 5:1 or even higher are common. For inexpensive phenols, it can be used as the solvent.[5] |
| Control Reaction Temperature | Lowering the temperature reduces the rate of the subsequent, more facile alkylation reactions.[1] | Maintain the reaction at a lower temperature (e.g., 0-25 °C) and monitor the progress closely by TLC or GC to quench the reaction upon maximum formation of the desired product. |
| Select a Milder Catalyst | Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[1][6] Milder catalysts can temper the reaction's reactivity. | Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts like zeolites.[1][6] |
| Control Alkene Concentration | If using an alkene as the alkylating agent, slow addition maintains a low concentration, reducing polymerization and multiple additions.[2] | Add the alkene dropwise to the reaction mixture over an extended period. |
Workflow for Mitigating Polyalkylation:
Caption: Troubleshooting workflow for polyalkylation.
Issue 2: Formation of O-Alkylated Byproduct (Phenyl Ether)
Symptoms:
-
Presence of a significant peak corresponding to the phenyl ether in the product analysis.
-
Reduced yield of the desired C-alkylated product.
Root Cause Analysis:
Phenol is an ambident nucleophile, meaning it can react at two positions: the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1][7][8] The formation of the phenyl ether is often kinetically favored under certain conditions.[1]
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Catalyst Selection | The choice of catalyst can significantly influence the C/O alkylation ratio. Some catalysts favor the formation of the C-alkylated product. | The use of solid acid catalysts like zeolites can be optimized to favor C-alkylation.[1] Certain molybdenum-based catalysts have also shown selectivity for C-alkylation.[1] |
| Solvent Choice | Protic solvents can hydrogen bond with the phenolate oxygen, shielding it and promoting C-alkylation.[8] Less polar solvents generally favor C-alkylation.[2] | For phenolate alkylations, using protic solvents like water or trifluoroethanol (TFE) can favor C-alkylation.[8] In traditional Friedel-Crafts, nonpolar solvents are preferred. |
| Temperature Control | Lower temperatures can favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.[2] | Run the reaction at lower temperatures and monitor the product ratio. |
| Use of Excess Catalyst | High concentrations of a Lewis acid catalyst can favor C-acylation (and by extension, C-alkylation) over O-acylation.[7][9] This is because the Lewis acid coordinates with the phenolic oxygen. | A stoichiometric or greater amount of the Lewis acid can be employed to promote C-alkylation.[2] |
Reaction Pathways: C- vs. O-Alkylation
Caption: Competing C- and O-alkylation pathways.
Issue 3: Formation of Isomeric Products due to Carbocation Rearrangement
Symptoms:
-
The alkyl group on the phenol is a rearranged isomer of the starting alkylating agent (e.g., obtaining an isopropyl-substituted phenol from n-propyl chloride).
-
A mixture of alkylated phenols with different alkyl group structures is formed.
Root Cause Analysis:
The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[10][11] Primary and some secondary carbocations are prone to rearrangement via hydride or methyl shifts to form more stable secondary or tertiary carbocations.[3][11] This rearrangement occurs before the electrophilic attack on the phenol ring.[12]
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Choose a Stable Alkylating Agent | Use alkylating agents that form stable carbocations that are not prone to rearrangement.[2][13] | Employ tertiary alkyl halides (e.g., t-butyl chloride) or benzylic/allylic halides which form relatively stable carbocations.[2][14][15] |
| Friedel-Crafts Acylation Followed by Reduction | This is the most robust method to avoid rearrangements. The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[5][13][16][17] The resulting ketone can then be reduced to the desired alkyl group. | Step 1 (Acylation): React phenol with an acyl chloride or anhydride in the presence of a Lewis acid (e.g., AlCl₃). Step 2 (Reduction): Reduce the resulting acylphenol using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[5][16] |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of phenol giving a low yield or failing completely?
A1: Several factors can contribute to low yields. A primary reason is the deactivation of the Lewis acid catalyst by the hydroxyl group of phenol, which acts as a Lewis base and coordinates with the catalyst.[2][7][18] This necessitates using a larger amount of catalyst, often in stoichiometric or excess quantities.[2] Additionally, if your phenol contains strongly deactivating substituents, the reaction may not proceed.[3][4]
Q2: How can I improve the regioselectivity (ortho vs. para) of the alkylation?
A2: The ortho/para ratio is influenced by steric hindrance and reaction conditions.
-
Steric Hindrance: Bulky alkylating agents will preferentially attack the less sterically hindered para position.[2]
-
Temperature: Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically controlled ortho product.[2]
-
Catalyst Choice: Certain catalyst systems can direct the alkylation to a specific position. For instance, a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity.[19][20][21]
Q3: What is the Fries rearrangement and how can I avoid it?
A3: The Fries rearrangement is a reaction where a phenyl ester (an O-acylated phenol) rearranges to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[2][7][9] A similar rearrangement can occur with O-alkylated phenols. To avoid this, minimize reaction time and control the temperature, as prolonged reaction times or high temperatures can promote the rearrangement.[2]
Q4: Can I use aryl halides or vinyl halides as alkylating agents for phenol?
A4: No, aryl and vinyl halides cannot be used as alkylating agents in Friedel-Crafts reactions.[3][6] This is because the corresponding carbocations are highly unstable and do not form under typical Friedel-Crafts conditions.[11]
Q5: My protocol uses tert-butanol and sulfuric acid. How does this work?
A5: In this case, the strong Brønsted acid (H₂SO₄) protonates the alcohol (tert-butanol), which then loses water to form a stable tertiary carbocation (the tert-butyl cation). This carbocation then acts as the electrophile in the alkylation of phenol.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butylphenol (Minimizing Polyalkylation)
This protocol utilizes an excess of phenol to favor mono-alkylation.
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve phenol (e.g., 5 molar equivalents) in a suitable solvent like glacial acetic acid.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Alkylating Agent: Add tert-butanol (1 molar equivalent) to the solution.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the cooled mixture with constant stirring, ensuring the temperature remains below 10 °C.[2]
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by pouring the mixture over ice water.
-
Workup: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of an Alkyl Phenol via Acylation-Reduction (Avoiding Rearrangement)
This two-step protocol is ideal for introducing primary alkyl chains without rearrangement.
Step A: Friedel-Crafts Acylation
-
Setup: In a dry reaction vessel under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane or CS₂).
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the appropriate acyl chloride (1 equivalent).
-
Phenol Addition: Add phenol (1 equivalent) dropwise to the mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).
-
Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Extract the product, wash, dry, and purify to obtain the acylphenol.
Step B: Clemmensen Reduction
-
Preparation: Prepare amalgamated zinc by stirring zinc powder with a dilute solution of HgCl₂.
-
Reduction: Add the acylphenol, amalgamated zinc, concentrated HCl, and toluene to a flask.
-
Reflux: Heat the mixture to reflux for several hours until the starting material is consumed.
-
Workup: After cooling, separate the layers, extract the aqueous layer with toluene, combine the organic layers, wash, dry, and purify to yield the final alkylphenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. echemi.com [echemi.com]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 18. forum.prutor.ai [forum.prutor.ai]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
Purification of 4-Octadecylphenol from unreacted starting materials
Welcome to the technical support center for the purification of 4-octadecylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this long-chain alkylated phenol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A: The most common synthesis route for this compound is the Friedel-Crafts alkylation of phenol with 1-octadecene.[1][2] Consequently, the primary impurities you will need to remove are the unreacted starting materials: phenol and 1-octadecene . Additionally, you may have side products such as the ortho-isomer (2-octadecylphenol) and di-alkylated phenol species.
Q2: What is the most efficient first step for removing a large excess of unreacted phenol?
A: For bulk removal, two methods are highly effective depending on your scale:
-
Vacuum Distillation: Phenol has a much lower boiling point (181.9 °C at atmospheric pressure) than this compound (~460 °C).[3][4] Applying a vacuum allows you to distill off the excess phenol at a significantly lower temperature, preventing thermal degradation of your product. This is a common industrial and lab-scale approach.[1]
-
Aqueous Base Extraction: Phenol is acidic and reacts with a strong base like sodium hydroxide (NaOH) to form sodium phenoxide, which is highly soluble in water.[5] By dissolving your crude mixture in a water-immiscible organic solvent (like toluene or diethyl ether) and washing it with an aqueous NaOH solution, you can selectively pull the phenol into the aqueous layer, leaving your desired product in the organic layer.
Q3: After removing phenol, how can I get rid of the unreacted 1-octadecene?
A: 1-octadecene is a non-polar hydrocarbon, while this compound is moderately polar due to its hydroxyl group. This difference in polarity is the key to their separation.
-
Flash Column Chromatography: This is the most effective method for achieving high purity. Using a silica gel stationary phase, the non-polar 1-octadecene will elute very quickly with a non-polar solvent (e.g., hexane), while the more polar this compound will be retained longer and can be eluted later with a slightly more polar solvent mixture (e.g., hexane/ethyl acetate).[6][7]
-
Recrystallization: If the concentration of 1-octadecene is not too high, recrystallization can be effective. 1-octadecene is a liquid at room temperature and will likely remain in the mother liquor while the solid this compound crystallizes out upon cooling.
Q4: My purified this compound is a waxy solid or a thick oil. How can I induce crystallization?
A: "Oiling out" is a common issue, especially if residual impurities are present or if the solution is cooled too rapidly.[8] First, ensure your product is sufficiently pure. Then, dissolve the material in a minimal amount of a suitable hot solvent (e.g., heptane, ethanol, or an acetone/hexane mixture). Let it cool to room temperature slowly and undisturbed. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure this compound to initiate crystallization.[9]
Q5: What analytical techniques are best for confirming the purity of my final product?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the presence of starting materials and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can be used to detect and quantify impurities. For example, the aromatic protons of phenol will have a distinct chemical shift compared to those of this compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity by separating the target compound from trace impurities.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Phenol Contamination | 1. Incomplete Basic Extraction: The aqueous base was not concentrated enough or the number of washes was insufficient to remove all the acidic phenol. | 1. Increase the concentration of your NaOH solution (e.g., from 1M to 2M) or perform additional washes. Check the pH of the final aqueous wash to ensure it is still basic. |
| 2. Inefficient Vacuum Distillation: The vacuum pressure was not low enough, preventing a clean separation based on boiling points. | 2. Ensure your vacuum system is free of leaks and can achieve a stable, low pressure. Use a fractionating column for better separation between phenol and the higher-boiling components. | |
| Product "Oils Out" During Recrystallization | 1. Cooling Rate is Too Fast: Rapid cooling does not provide enough time for an ordered crystal lattice to form, resulting in an amorphous, oily precipitate. | 1. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you place it in an ice bath.[9] |
| 2. Incorrect Solvent Choice: The product is too soluble in the chosen solvent even at low temperatures, or the solvent is unable to break up product-impurity interactions. | 2. Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[11][12] Try screening solvents like heptane, ethanol, or toluene/hexane mixtures. | |
| Poor Isomer Separation by Chromatography | 1. Inappropriate Solvent Polarity: The eluent is too polar, causing both the para (desired) and ortho (impurity) isomers to move up the column too quickly and co-elute. | 1. Decrease the eluent polarity. Use a more non-polar solvent system (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture). A shallow gradient elution can also significantly improve separation.[13] |
| 2. Column Overload: Too much crude material was loaded onto the silica gel, exceeding its separation capacity. | 2. Reduce the amount of material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica. |
Physical Properties for Separation Strategy
Understanding the distinct physical properties of your target compound and its main impurities is critical for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Key Characteristic for Separation |
| This compound | 346.60[14] | 460 (at 760 mmHg)[3] | Moderately Polar | High boiling point; solid at RT; very low water solubility.[15] |
| Phenol | 94.11 | 181.9[4] | Polar / Acidic | Low boiling point; water-soluble; acidic nature allows for salt formation.[4][5] |
| 1-Octadecene | 252.49 | ~315 | Non-Polar | Non-polar hydrocarbon; will not react with base; elutes quickly in normal-phase chromatography. |
Experimental Protocols & Workflows
Purification Strategy Overview
The logical flow for purifying crude this compound involves moving from bulk impurity removal to fine purification. The choice of methods depends on the scale and desired final purity.
Protocol 1: Selective Removal of Phenol via Basic Liquid-Liquid Extraction
This protocol leverages the acidic nature of phenol for its selective removal.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as toluene or diethyl ether (approx. 10 mL per 1 g of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. The upper layer will be the organic phase containing this compound and 1-octadecene, while the lower aqueous layer will contain the sodium phenoxide salt. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-3) with fresh 1M NaOH solution two more times to ensure complete removal of phenol.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual NaOH.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the phenol-free crude product.
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their polarity.
-
Column Packing: Prepare a glass column with silica gel (slurry packed) using a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the phenol-free crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[13]
-
Elution:
-
Begin eluting with 100% n-hexane. The non-polar 1-octadecene will move down the column and elute first. Collect fractions and monitor using TLC.
-
Once the 1-octadecene has been completely eluted, gradually increase the solvent polarity by introducing ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate).
-
The desired This compound will begin to elute. Continue collecting fractions. Isomeric impurities like 2-octadecylphenol may elute just before or after the main product, requiring careful fractionation.
-
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Logical Decision Workflow for Purification Method Selection
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2589-79-9(this compound) | Kuujia.com [kuujia.com]
- 4. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. mt.com [mt.com]
- 13. Purification [chem.rochester.edu]
- 14. americanelements.com [americanelements.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Stability of 4-Octadecylphenol
Welcome to the technical support center for 4-Octadecylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with an alkyl chain. The long, 18-carbon (octadecyl) chain makes it highly lipophilic. Alkylphenols are used in various industrial applications, including the manufacturing of detergents, polymers, and as antioxidants.[1] In pharmaceutical development, molecules with similar structures may be investigated as drug candidates or excipients. Understanding the stability of this compound is crucial as degradation can lead to loss of efficacy, formation of toxic byproducts, and inaccurate experimental results.[2]
Q2: What are the primary degradation pathways for phenols like this compound?
A2: Phenols are susceptible to degradation primarily through oxidation.[1][3] The electron-rich aromatic ring can be attacked by oxidizing agents, leading to the formation of various degradation products. Under forced degradation conditions, hydrolysis may also play a role, although oxidation is typically the more significant pathway for simple phenols.[2][3]
Q3: How do acidic and basic conditions affect the stability of this compound?
A3: Both acidic and basic conditions can influence the stability of this compound, primarily by catalyzing degradation reactions.
-
Acidic Conditions: In the presence of a strong acid, the hydroxyl group of the phenol can be protonated, which may make the aromatic ring more susceptible to certain reactions. However, for many phenols, acidic conditions can be relatively benign compared to basic or oxidative stress.[4]
-
Basic Conditions: In basic media, the phenolic proton can be abstracted to form a phenoxide ion.[5][6] This phenoxide is highly susceptible to oxidation. The negative charge on the oxygen atom is delocalized into the benzene ring, increasing its electron density and making it more reactive towards electrophiles and oxidizing agents.[5]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the public domain, we can infer potential products based on the degradation of other alkylphenols.[7] Under oxidative stress, degradation is likely initiated by the formation of hydroxyl radicals that attack the aromatic ring, leading to hydroxylated intermediates.[7] Further oxidation can lead to ring-opening and the formation of smaller organic acids.[7] Polymerization can also occur, especially under strongly oxidative conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound in my formulation. | 1. Presence of trace metal ions which can catalyze oxidation. 2. Exposure to light (photodegradation). 3. High storage temperature. 4. The pH of the medium is in a range that promotes degradation. | 1. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. 2. Store solutions in amber vials or protect from light. 3. Store solutions at recommended temperatures (typically 2-8 °C for stock solutions). 4. Buffer your solution to a pH where this compound is more stable. Conduct a pH stability profile to determine the optimal pH range. |
| I see the formation of colored byproducts in my experiment. | 1. Formation of quinone-like structures, which are often colored. 2. Polymerization of degradation products. | 1. This is a common indicator of oxidative degradation of phenols.[7] Use analytical techniques like UV-Vis spectroscopy to monitor the formation of these species. 2. Consider using a lower concentration of the stressing agent or a shorter exposure time in forced degradation studies to minimize polymerization. |
| Low or inconsistent recovery of this compound during sample analysis. | 1. Adsorption of the lipophilic this compound to container surfaces (e.g., plastic). 2. Incomplete extraction from the sample matrix. 3. Degradation during the analytical workflow. | 1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Optimize your sample extraction procedure. For example, in solid-phase extraction (SPE), ensure the appropriate sorbent and elution solvents are used.[8] 3. Ensure the mobile phase and analytical conditions are not contributing to on-column degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under acidic, basic, and oxidative stress conditions.[2][9]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Volumetric flasks
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Oxidative Degradation: To a volumetric flask, add an appropriate volume of the stock solution and dilute with a 1:1 mixture of methanol and 3% H₂O₂ to achieve a final concentration of 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 1:1 mixture of methanol and water to the same final concentration.
-
-
Incubation: Incubate all samples at 40°C.
-
Time Points: Withdraw aliquots from each solution at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis:
-
For the acid and base stressed samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2).
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a general HPLC method for the quantification of this compound.[10][11][12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water (gradient or isocratic). A typical starting point for isocratic elution is 80:20 (v/v) acetonitrile:water.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm and 275 nm
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the calibration standards and the samples from the forced degradation study.
-
Quantification: Determine the peak area of this compound in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the stressed samples.
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | % Remaining this compound | Appearance of Degradation Peaks (Yes/No) |
| Control | 0 | 100 | No |
| 24 | 99.5 | No | |
| 0.1 M HCl | 0 | 100 | No |
| 24 | 98.2 | No | |
| 0.1 M NaOH | 0 | 100 | No |
| 24 | 75.3 | Yes | |
| 3% H₂O₂ | 0 | 100 | No |
| 24 | 45.1 | Yes |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Degradation Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Putative Degradation Pathway
Caption: A putative oxidative degradation pathway for this compound.
References
- 1. pnas.org [pnas.org]
- 2. rjptonline.org [rjptonline.org]
- 3. ijrpp.com [ijrpp.com]
- 4. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, purification and determination of 4-n-nonylphenol and 4-tert-octylphenol in aqueous and biological samples. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Para-Selective Alkylation of Phenol
Welcome to the technical support center for para-selective alkylation of phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and experimental troubleshooting. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency and selectivity of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the para-selective alkylation of phenol. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Para-Selectivity with Dominant Ortho- and Meta-Isomer Formation
Question: My reaction is yielding a mixture of ortho-, meta-, and para-alkylated phenols, with the para-isomer being a minor product. How can I improve para-selectivity?
Answer:
Low para-selectivity is a common challenge and is often rooted in the catalyst's properties and the reaction conditions. The formation of different isomers is a result of the competition between kinetic and thermodynamic control.[1]
Potential Causes & Solutions:
-
Inappropriate Catalyst Pore Structure: The geometry of the catalyst's pores plays a crucial role in dictating which isomer is formed. This is known as shape-selective catalysis.[1] Catalysts with medium to large pores may not provide sufficient steric hindrance to prevent the formation of the bulkier ortho-isomer.
-
Solution: Employ a shape-selective catalyst with a pore diameter that preferentially allows the formation of the linear para-isomer while restricting the formation of the bulkier ortho- and meta-isomers. Zeolites like H-ZSM-5 and H-MCM-22 are excellent candidates due to their medium-sized pore structures.[2] The use of large-pore zeolites such as H-Y and H-beta can also lead to high para-selectivity at elevated temperatures.[3]
-
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the ortho-isomer. Higher temperatures can promote thermodynamic equilibrium, which may not favor the para-isomer depending on the catalyst.
-
Solution: Optimize the reaction temperature. For many zeolite catalysts, increasing the temperature can enhance para-selectivity. For instance, in the alkylation of phenol with cyclohexanol over large-pore zeolites, higher temperatures favor the p-alkylated product.[3]
-
-
Catalyst Acidity: The strength and type of acid sites (Brønsted vs. Lewis) on the catalyst surface significantly influence the reaction pathway. Very strong acid sites can sometimes lead to isomerization and the formation of a mixture of products.
-
Solution: Modify the catalyst's acidity. This can be achieved by ion-exchange with alkali metals, such as potassium, which can neutralize the strongest acid sites and improve selectivity. For example, MgO-doped Hβ zeolite has been shown to achieve high para-selectivity in the alkylation of phenol with bulky alcohols.[4][5]
-
Issue 2: Significant Formation of O-Alkylated Byproducts (Phenyl Ethers)
Question: My reaction is producing a substantial amount of phenyl ether (O-alkylation product) instead of the desired C-alkylated phenol. How can I favor C-alkylation?
Answer:
The competition between O-alkylation and C-alkylation is a fundamental aspect of phenol alkylation.[6] The formation of phenyl ether is often a kinetically favored, reversible process.[7]
Potential Causes & Solutions:
-
Reaction Temperature is Too Low: Lower reaction temperatures generally favor O-alkylation.[8]
-
Solution: Increase the reaction temperature. Higher temperatures typically promote the rearrangement of the initially formed O-alkylated product to the more thermodynamically stable C-alkylated products.[9]
-
-
Catalyst Acidity Profile: Brønsted acidity is reported to be more selective towards O-alkylation.[8]
-
Solution: Choose a catalyst with a balance of Brønsted and Lewis acid sites, or one that predominantly features Lewis acidity if C-alkylation is the primary goal. Zr-containing Beta zeolites, which possess both Brønsted and Lewis acid sites, have been shown to be effective for C-alkylation.[10]
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
-
Solution: If using a solvent, consider its polarity. Non-polar solvents can sometimes favor C-alkylation. However, many selective alkylations are performed in the absence of a solvent.
-
Issue 3: Catalyst Deactivation and Low Phenol Conversion
Question: The catalyst activity is dropping significantly over time, leading to low phenol conversion. What are the likely causes and how can I mitigate this?
Answer:
Catalyst deactivation is a critical issue in industrial applications and continuous processes. It is often caused by the deposition of carbonaceous materials (coke) or polymers on the active sites of the catalyst.[11]
Potential Causes & Solutions:
-
Coke Formation: At higher temperatures, side reactions can lead to the formation of heavy byproducts that block the catalyst pores and active sites.
-
Solution:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that promote coking.
-
Catalyst Regeneration: A deactivated catalyst can often be regenerated. A common method is calcination in air to burn off the deposited coke.[11] The specific temperature and duration of calcination will depend on the catalyst type.
-
Use of a Co-catalyst or Promoter: In some systems, the addition of a promoter can enhance catalyst stability.
-
-
-
Strong Acid Sites: Very strong acid sites can sometimes catalyze polymerization reactions of the alkylating agent, leading to pore blockage.[5]
-
Solution: As mentioned previously, moderating the catalyst's acidity through methods like ion-exchange can reduce these side reactions.
-
-
Reactant Molar Ratio: An excess of the alkylating agent, especially if it's an olefin, can lead to oligomerization and subsequent catalyst deactivation.
-
Solution: Optimize the molar ratio of phenol to the alkylating agent. Using an excess of phenol can sometimes minimize the side reactions of the alkylating agent.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising types of catalysts for para-selective alkylation of phenol?
A1: Zeolites are among the most studied and effective catalysts for this reaction due to their shape-selectivity, tunable acidity, and high thermal stability.[13] Specifically, medium-pore zeolites like H-ZSM-5 and H-MCM-22, and large-pore zeolites such as H-Beta and H-Y have shown excellent performance.[2][3][14] Additionally, modified mesoporous materials like Al-SBA-15 and ionic liquids are emerging as viable alternatives.[4][15]
Q2: How does the choice of alkylating agent affect the reaction?
A2: The bulkiness of the alkylating agent is a key factor. Bulky alkylating agents like tert-butanol or isobutylene are more likely to exhibit high para-selectivity, especially when paired with a shape-selective catalyst, due to steric hindrance at the ortho-positions.[4][14] Less bulky agents like methanol may require more carefully tuned catalysts and conditions to achieve high para-selectivity.[2] The use of olefins versus alcohols as alkylating agents can also influence the reaction mechanism, as the formation of the carbocation electrophile proceeds through different initial steps.[7]
Q3: Can you explain the general mechanism of para-selective alkylation over a solid acid catalyst?
A3: The reaction is a Friedel-Crafts alkylation, which is an electrophilic aromatic substitution.[12][16] The generally accepted mechanism involves the following steps:
-
Formation of the Electrophile: The alkylating agent (e.g., an alcohol or olefin) is activated by a Brønsted or Lewis acid site on the catalyst to form a carbocation or a related electrophilic species.[16]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophile. This attack can occur at the ortho-, para-, or oxygen positions.
-
Rearrangement and Deprotonation: An intermediate is formed, which then loses a proton to regenerate the aromaticity of the ring and the catalyst's active site, yielding the alkylated phenol.[17] In some cases, an initially formed O-alkylated product can rearrange to a C-alkylated product.[18] Para-selectivity is achieved when the catalyst's structure sterically favors the attack at the para-position.
Q4: How can I analyze the product mixture to determine the selectivity?
A4: The most common analytical technique for separating and quantifying the isomers of alkylated phenols is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[19] High-Performance Liquid Chromatography (HPLC) can also be a suitable alternative.[19] It is crucial to use a GC column that provides good separation of the ortho-, meta-, and para-isomers. In cases where isomers co-elute, derivatization of the products might be necessary to improve separation.[19]
Experimental Protocols & Data
Protocol 1: General Procedure for Liquid-Phase Phenol Alkylation
-
Catalyst Activation: The solid acid catalyst (e.g., H-Beta zeolite) is activated by calcining at a high temperature (e.g., 550 °C) for several hours under a flow of dry air to remove any adsorbed water and organic impurities.
-
Reaction Setup: A batch reactor (e.g., a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and temperature controller, or a Parr autoclave) is charged with the activated catalyst, phenol, and the alkylating agent (e.g., tert-butanol).[15]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-200 °C) and stirred vigorously to ensure good mixing and minimize mass transfer limitations.[3][13]
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed by GC or GC-MS to monitor the conversion of phenol and the selectivity towards the different products.
-
Product Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The liquid product can then be purified, for example, by distillation.
Table 1: Comparison of Different Catalysts for the Alkylation of Phenol with tert-Butanol
| Catalyst | Phenol Conversion (%) | 4-TBP Selectivity (%) | Reaction Temperature (°C) | Reference |
| SO42-/Zr-MCM-48 | 91.6 | 81.8 | 140 | [4] |
| Al-SBA-15 | 75.2 | N/A (31.3% for 2,4-DTBP) | 145 | [4] |
| H-Beta Zeolite | High Activity | Shape-Selective | Varies | [13][14] |
| Ionic Liquid ([HIMA]OTs) | >90 (in some cases) | ~57.6 | 70 | [15] |
| Ga-FSM-16 | 80.3 | 43.3 (yield) | 160 | [20] |
Note: 4-TBP is 4-tert-butyl phenol; 2,4-DTBP is 2,4-di-tert-butyl phenol. Selectivity values can be defined differently in the literature (e.g., based on converted phenol or total products), so direct comparison should be made with caution.
Visual Diagrams
Diagram 1: General Reaction Scheme for Phenol Alkylation
Caption: Reaction pathways in phenol alkylation.
Diagram 2: Troubleshooting Flowchart for Low Para-Selectivity
Caption: Decision tree for improving para-selectivity.
References
- 1. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pnnl.gov [pnnl.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 17. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing of 4-Octadecylphenol in Reverse-Phase HPLC
Welcome to the technical support center for resolving chromatographic issues related to 4-Octadecylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing with this highly hydrophobic and weakly acidic compound in reverse-phase high-performance liquid chromatography (RP-HPLC). Here, we will explore the underlying causes of this common issue and provide a systematic, in-depth approach to troubleshooting and resolution.
Understanding the Challenge: The Chemistry of this compound and Peak Tailing
This compound is characterized by a long C18 alkyl chain, making it extremely hydrophobic, and a phenolic hydroxyl group, which is weakly acidic. This dual nature is the primary source of chromatographic difficulties, particularly peak tailing on standard silica-based C18 columns.
Peak tailing is an asymmetrical peak distortion where the trailing edge is broader than the leading edge.[1][2] This phenomenon can compromise the accuracy of integration and quantification, reduce resolution between adjacent peaks, and decrease overall analytical sensitivity.[1]
The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[3] For a molecule like this compound, these mechanisms include:
-
Primary Hydrophobic Interaction: The desired interaction where the C18 alkyl chain partitions into the C18 stationary phase.
-
Secondary Silanol Interactions: Unwanted interactions between the polar phenolic hydroxyl group and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5] These silanol groups can be acidic and, especially at mid-range pH, can become ionized (Si-O-), leading to strong, undesirable polar interactions with the analyte.[3][6][7]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying this compound?
A1: Peak tailing is a distortion where the peak's trailing edge is elongated.[1] An ideal chromatographic peak should be symmetrical, known as a Gaussian peak.[1] When tailing occurs, it can lead to inaccurate peak integration, which is crucial for precise quantification. It also reduces the separation (resolution) between closely eluting peaks, potentially causing impurities to be missed or incorrectly quantified.[1]
Q2: I'm using a standard C18 column. Why am I seeing significant tailing with this compound?
A2: Standard silica-based C18 columns often have residual, unreacted silanol groups on their surface.[4] The weakly acidic phenolic group of this compound can interact with these silanols through hydrogen bonding.[5] This secondary, polar interaction is a different retention mechanism from the primary hydrophobic interaction of the octadecyl chain.[3] This dual-retention mechanism leads to a portion of the analyte molecules being retained longer, causing the characteristic peak tailing.[3]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor for ionizable compounds like phenols.[8][9] The pKa of a phenol is typically around 10. To ensure it remains in its neutral, non-ionized form and to suppress the ionization of acidic silanol groups on the column, a low pH mobile phase is generally recommended.[4][10] Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing their ability to interact with the phenolic hydroxyl group of the analyte and thus improving peak shape.[3][11]
Q4: Can my sample injection solvent cause peak tailing?
A4: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing.[5] It is always best practice to dissolve your sample in the initial mobile phase composition or a weaker solvent if possible.[1]
Q5: Could column overload be the cause of my peak tailing?
A5: Column overloading, either by injecting too high a concentration or too large a volume of your sample, can saturate the stationary phase and lead to asymmetrical peaks.[5] To check for this, try diluting your sample or reducing the injection volume. If the peak shape improves, overloading was likely a contributing factor.
Systematic Troubleshooting Guide
This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of this compound.[2]
Step 1: Initial System and Method Assessment
Before making significant changes, perform these quick checks:
-
Isolate the Issue: Are all peaks in your chromatogram tailing, or just the this compound peak? If all peaks are tailing, this may indicate a physical problem with the column (e.g., a void or blockage) or the system (e.g., extra-column volume).[2] If only the analyte peak is tailing, the issue is more likely related to chemical interactions.[2]
-
Guard Column: If a guard column is in use, replace it. A contaminated guard column can introduce active sites that cause tailing.[2]
-
Extra-Column Volume: Ensure that tubing lengths are minimized and that the internal diameter is appropriate for your system to reduce dead volume, which can contribute to peak broadening and tailing.[10][11]
Step 2: Mobile Phase Optimization
If the issue persists, the next step is to optimize the mobile phase.
Protocol 1: Adjusting Mobile Phase pH
-
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
-
Procedure:
-
Prepare a mobile phase containing an acidic additive. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[11]
-
Ensure the final pH of the aqueous portion of the mobile phase is between 2.5 and 3.5.[3]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
Expected Outcome: A significant improvement in peak symmetry.
Rationale: By operating at a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the phenolic group of your analyte through ion-exchange mechanisms.[4][10]
Protocol 2: Using Mobile Phase Additives
-
Objective: To mask the effect of residual silanols using a competing base.
-
Procedure:
-
For older columns (Type A silica), adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective.[7][11]
-
Start with a low concentration of TEA (e.g., 0.05-0.1%) in the aqueous portion of your mobile phase.
-
Note that modern, high-purity silica columns (Type B) often do not require such additives.[7]
-
-
Expected Outcome: Improved peak shape due to TEA preferentially interacting with the active silanol sites.
Rationale: The competing base effectively "shields" the analyte from interacting with the active silanol sites on the stationary phase.[11]
Step 3: Column Chemistry Selection
If mobile phase optimization does not fully resolve the tailing, the column itself is the next area to address.
Option 1: Use of an End-Capped Column
Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert.[4][11] If you are not already using one, switching to a high-quality, fully end-capped C18 column from a reputable manufacturer is highly recommended.[3][11]
Option 2: Alternative Stationary Phases
Given the highly hydrophobic nature of this compound, a standard C18 phase might provide excessive retention. Consider these alternatives:
-
Phenyl-Hexyl Phase: The phenyl group in this stationary phase can offer alternative selectivity for aromatic compounds like this compound through pi-pi interactions.[12] This can sometimes lead to better peak shapes compared to a purely aliphatic C18 phase.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group can help to shield the analyte from residual silanols and can also alter the selectivity.[6]
-
Polymer-Based Columns: Columns packed with polymeric materials (e.g., polystyrene-divinylbenzene) do not have silanol groups and are therefore not susceptible to this type of secondary interaction.[7] They are also stable over a wider pH range.[13]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for resolving this compound peak tailing.
Data Summary: Impact of Troubleshooting Steps
| Strategy | Parameter Adjusted | Expected Effect on Peak Tailing | Rationale |
| Mobile Phase pH | Lower pH to 2.5-3.5 using 0.1% Formic Acid | Significant Reduction | Protonates residual silanols, minimizing secondary interactions.[3][4] |
| Mobile Phase Additive | Add 0.05% Triethylamine (TEA) | Reduction (especially on older columns) | Competing base masks active silanol sites.[11] |
| Column Chemistry | Switch to an end-capped C18 column | Significant Reduction | Reduces the number of available silanol groups for interaction.[4][11] |
| Alternative Phase | Switch to Phenyl-Hexyl or Polymer-based column | Potential for Complete Resolution | Offers alternative selectivity and/or eliminates silanol interactions.[7][12] |
| Sample Dilution | Reduce sample concentration by 50% | Reduction if overloading is the cause | Prevents saturation of the stationary phase.[5] |
Chemical Interaction Diagram
The following diagram illustrates the unwanted secondary interaction between this compound and an ionized silanol group on the stationary phase surface, which leads to peak tailing.
Caption: Unwanted interaction between this compound and an ionized silanol group.
By systematically applying these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing for this compound, leading to more accurate and reliable chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Validating the purity of 4-Octadecylphenol using analytical techniques
An In-Depth Technical Guide to the Analytical Validation of 4-Octadecylphenol Purity
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the purity of chemical entities is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This compound, a long-chain alkylphenol, finds application as a crucial intermediate, antioxidant, or surfactant in various high-stakes industries. Its long alkyl chain imparts unique lipophilic properties, while the phenolic head provides a reactive site for further chemical modification. However, these same features present distinct analytical challenges. Impurities, such as positional isomers (ortho-, meta-), unreacted starting materials, or poly-alkylated species, can significantly alter the compound's physicochemical properties and biological activity, making rigorous purity validation indispensable.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust validation of this compound purity. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for analysis that ensures the highest degree of scientific integrity.
A Multi-Pronged Approach: The Synergy of Orthogonal Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are employed to identify and quantify the target analyte and its potential impurities. This guide focuses on a synergistic quartet of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Orthogonal workflow for this compound purity validation.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked—be it quantification, structural elucidation, or impurity identification. The following table compares the primary methods used in the purity validation of this compound.
| Technique | Principle of Operation | Information Provided | Strengths for this compound | Limitations & Mitigations |
| HPLC-UV/DAD | Differential partitioning between a stationary and mobile phase. | Quantitative purity (Area %), detection of non-volatile impurities. | Excellent for quantifying the main component and less volatile impurities. High precision and robustness. | UV detection requires chromophores; may not detect impurities without them. Co-eluting isomers can be a challenge (mitigated by high-resolution columns and method development). |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile/semi-volatile impurities, isomer differentiation. | High sensitivity and specificity. Mass spectrometry provides structural information for unknown impurity identification.[1][2] | Requires derivatization of the polar phenol group to improve volatility. High temperatures can cause degradation of thermally labile compounds. |
| NMR (¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of positional isomers, quantitative analysis (qNMR). | Gold standard for structural elucidation. Provides a molar response, allowing for accurate quantification against an internal standard without needing a reference standard for each impurity.[3] | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret if many impurities are present. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Functional group identification. | Rapid and non-destructive confirmation of key functional groups (hydroxyl, aromatic ring, alkyl chain).[4][5] | Primarily qualitative. Poor sensitivity for minor components and provides limited information on the specific structure of impurities. |
Experimental Protocols & Methodologies
The trustworthiness of any analytical result hinges on a meticulously executed and well-documented protocol. The following sections provide detailed, field-proven methodologies for each technique.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high precision and ability to separate a wide range of compounds. For this compound, a reverse-phase method is ideal, separating compounds based on their hydrophobicity. The long octadecyl chain provides strong retention on a C18 column.
Detailed Protocol:
-
System Preparation:
-
HPLC System: A quaternary pump system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Needle Wash: 50:50 Acetonitrile/Water.
-
-
Standard and Sample Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock to 10 mL with Acetonitrile.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 10 µL | A small volume to prevent peak broadening. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape.[6] |
| Detection | 225 nm or 279 nm | Wavelengths where alkylphenols show significant absorbance.[7][8][9] |
| Gradient Elution | 0-20 min: 80% to 100% B; 20-25 min: 100% B; 25.1-30 min: 80% B | A gradient is essential to elute the highly retained this compound while separating it from potentially more polar (e.g., phenol) and less polar impurities. |
-
Data Analysis (Self-Validation):
-
Inject a blank (Acetonitrile) to ensure no system peaks interfere.
-
Perform five replicate injections of the Working Standard to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The DAD allows for peak purity analysis by comparing spectra across a single peak, providing confidence that the main peak is not co-eluting with an impurity.
-
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Rationale: GC-MS is unparalleled for identifying volatile and semi-volatile impurities. The phenolic hydroxyl group of this compound is polar and can lead to poor peak shape (tailing) in GC. Derivatization, typically silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, dramatically improving chromatographic performance.[1]
Detailed Protocol:
-
Derivatization:
-
In a 2 mL GC vial, add ~1 mg of the this compound sample.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1 µL, Splitless (or 50:1 split) | Splitless mode for trace impurity analysis; split mode for the main component. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold 10 min | A temperature ramp is necessary to separate early-eluting impurities (e.g., derivatized phenol) from the late-eluting main component. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40 - 600 m/z | Covers the expected mass range of the derivatized analyte and potential impurities. |
-
Data Analysis:
-
Identify the main peak corresponding to the TMS-derivatized this compound.
-
For any other peaks, analyze their mass spectra. Compare the fragmentation patterns to a spectral library (e.g., NIST) to tentatively identify impurities.
-
Common impurities to look for: derivatized phenol, ortho/meta isomers of octadecylphenol (which may have very similar retention times but unique fragmentation), and di-octadecylphenol.
-
NMR Spectroscopy for Structural Confirmation
Rationale: NMR provides the most definitive structural information. For this compound, ¹H NMR confirms the substitution pattern on the aromatic ring and the integrity of the alkyl chain, while ¹³C NMR confirms the carbon skeleton.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio, especially for impurity signals.
-
-
Spectral Interpretation:
| ¹H NMR Expected Shifts (in CDCl₃) | Approx. δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons (ortho to -OH) | ~6.78 | Doublet | 2H |
| Aromatic Protons (ortho to alkyl) | ~7.05 | Doublet | 2H |
| Phenolic Proton (-OH) | ~4.5-5.5 | Singlet (broad) | 1H |
| Methylene Protons (-CH₂-Ar) | ~2.52 | Triplet | 2H |
| Methylene Protons (-(CH₂)₁₅-) | ~1.26 | Multiplet (broad) | 30H |
| Methylene Protons (-CH₂-CH₃) | ~1.58 | Multiplet | 2H |
| Terminal Methyl (-CH₃) | ~0.88 | Triplet | 3H |
Note: These are predicted values. Actual shifts can vary slightly. The presence of an ortho-isomer would result in a more complex aromatic region.[10][11]
-
Purity Assessment (qNMR):
-
For quantitative NMR (qNMR), a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) is added in a precisely known amount to the sample.
-
By comparing the integral of a unique signal from the analyte to the integral of a signal from the standard, the absolute purity can be calculated with high accuracy.[3]
-
Conclusion: A Framework for Confidence
Validating the purity of this compound requires more than running samples; it demands a strategic, multi-faceted analytical approach. By integrating the quantitative power of HPLC , the impurity-sleuthing capability of GC-MS , the definitive structural confirmation of NMR , and the rapid functional group verification of FTIR , researchers and drug development professionals can build a comprehensive and defensible purity profile. This orthogonal methodology ensures that each analytical result is cross-verified by another, creating a self-validating system that underpins the quality and safety of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Comparative performance of 4-Octadecylphenol and other long-chain alkylphenols
An In-Depth Comparative Guide to 4-Octadecylphenol and Other Long-Chain Alkylphenols for Researchers and Drug Development Professionals
Introduction: The Significance of Long-Chain Alkylphenols
Long-chain alkylphenols (LCAPs) are a class of organic compounds characterized by a phenol ring substituted with a long alkyl chain.[1] These molecules are of significant industrial importance, serving as precursors for the synthesis of non-ionic surfactants (alkylphenol ethoxylates), components in phenolic resins, antioxidants, and additives in the fuel and rubber industries.[1][2][3] Among the LCAPs, this compound, with its C18 alkyl chain, represents a subject of increasing interest due to its pronounced physicochemical properties and biological activity, which distinguish it from its shorter-chain counterparts like nonylphenol and octylphenol.
This guide provides a comparative analysis of this compound against other LCAPs. We will delve into their physicochemical properties, synthesis, and key performance metrics, supported by experimental data and protocols. The objective is to offer researchers, particularly those in drug development and material science, a comprehensive understanding of the structure-activity relationships within this compound class, thereby enabling informed decisions in their research and applications. The phenolic moiety is a common scaffold in medicinal chemistry; however, its utility is often limited by rapid metabolism and potential toxicity.[4] The addition of a long alkyl chain, as in this compound, drastically alters the molecule's properties, which can be both an advantage and a challenge in drug design.
Comparative Physicochemical Properties
The length of the alkyl chain is a critical determinant of the physicochemical properties of alkylphenols, directly influencing their solubility, lipophilicity, and, consequently, their environmental fate and biological interactions. As the chain length increases, the molecule becomes significantly more lipophilic (fat-soluble) and less soluble in water. This trend is evident when comparing this compound to its shorter-chain analogs.
| Property | This compound | 4-Dodecylphenol | 4-Octylphenol | 4-Nonylphenol (Branched) |
| CAS Number | 2589-79-9[5] | 104-43-8[6] | 1806-26-4[7] | 84852-15-3[8] |
| Molecular Formula | C₂₄H₄₂O[5] | C₁₈H₃₀O[6] | C₁₄H₂₂O[7] | C₁₅H₂₄O |
| Molecular Weight | 346.6 g/mol | 262.43 g/mol [6] | 206.33 g/mol | 220.35 g/mol |
| Boiling Point | Not available | 378 K (105°C) (approx.)[6] | 280 °C[7] | 290-300 °C |
| Melting Point | Not available | 346 K (73°C) (approx.)[6] | 44-45 °C[7] | Not applicable (liquid) |
| LogP (Octanol/Water) | > 8 (Estimated) | 7.3 (Estimated)[6] | 5.5 | ~4.5[8] |
Causality Behind Physicochemical Differences:
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The dramatic increase in LogP with chain length signifies a stronger affinity for non-polar environments. The C18 chain of this compound makes it extremely hydrophobic, which has profound implications for its use in formulations targeting lipid membranes and its high potential for bioaccumulation in fatty tissues.[3]
-
Solubility: The dominance of the long, non-polar alkyl chain renders this compound virtually insoluble in water, a critical factor for consideration in drug delivery systems and environmental studies.
Synthesis of this compound
The standard industrial method for producing LCAPs is the Friedel-Crafts alkylation of phenol with a corresponding alkene.[1] This electrophilic substitution reaction typically uses an acid catalyst. The following protocol provides a representative method for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the alkylation of phenols.[9]
Materials:
-
Phenol (9.93 moles)
-
1-Octadecene (3.31 moles)
-
Amberlyst 15 catalyst (286 grams)
-
Nitrogen gas supply
-
5-liter, four-neck round-bottom flask
-
Mechanical stirrer, reflux condenser, thermometer, addition funnel
Procedure:
-
Setup: Equip the round-bottom flask with the mechanical stirrer, reflux condenser, thermometer, and addition funnel. Ensure a nitrogen inlet is available to maintain an inert atmosphere.
-
Charging Reactants: Charge the flask with phenol and the Amberlyst 15 catalyst.
-
Heating: Begin stirring and heat the mixture to 70°C under a gentle flow of nitrogen.
-
Alkene Addition: Add 1-octadecene dropwise from the addition funnel over approximately one hour, maintaining the reaction temperature.
-
Reaction: After the addition is complete, increase the temperature to 90°C and maintain it for four hours to ensure the reaction goes to completion.
-
Cooling and Filtration: Cool the reaction mixture to 50°C and filter it to remove the solid Amberlyst 15 catalyst.
-
Purification: Remove the excess unreacted phenol via vacuum distillation. The remaining product is octadecyl phenol.
-
Characterization: The final product can be characterized using techniques like NMR spectroscopy to determine the ortho/para isomer ratio and infrared spectroscopy to confirm the presence of characteristic alkyl phenol absorption bands.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comparative Performance and Biological Activity
The performance of LCAPs is intrinsically linked to their alkyl chain length. Generally, both biological activity and toxicity increase with the number of carbons in the alkyl chain.[10][11]
Toxicity to Aquatic Organisms
A critical performance metric, especially from an environmental perspective, is aquatic toxicity. Studies consistently show that longer-chain alkylphenols are more toxic to aquatic life.[10] This is attributed to their increased lipophilicity, which facilitates partitioning into biological membranes and disruption of cellular functions.
| Compound | Organism | Endpoint | Value (mg/L) |
| 4-sec-Butylphenol | Daphnia magna | 96-h NOEC | 9.7[10] |
| 4-tert-Pentylphenol | Daphnia magna | 96-h NOEC | 1.8[10] |
| 4-tert-Octylphenol | Daphnia magna | 96-h NOEC | 0.19[10] |
| 4-Nonylphenol | Daphnia magna | 96-h NOEC | 0.3[10] |
(NOEC: No Observed Effect Concentration)
While specific toxicity data for this compound is scarce in publicly available literature, the established trend strongly suggests it would be significantly more toxic than octylphenol and nonylphenol, with a NOEC value likely in the low µg/L range.
Endocrine Disrupting Activity
LCAPs are well-documented xenoestrogens, meaning they can mimic the hormone estrogen and disrupt the endocrine systems of wildlife and potentially humans.[1][2][3] This activity is a major concern leading to restrictions on their use in some regions.[1] The estrogenic potency of LCAPs also tends to increase with the length of the alkyl chain. The ability to bind to the estrogen receptor is enhanced by the hydrophobic interactions of the alkyl chain within the receptor's binding pocket. Therefore, this compound is predicted to have a higher estrogenic potential compared to nonylphenol and octylphenol.
Bioaccumulation Potential
The high LogP of this compound indicates a very high potential for bioaccumulation.[3] Compounds that are highly lipophilic are not easily excreted from organisms and tend to accumulate in fatty tissues, leading to biomagnification up the food chain. This persistence and accumulation pose long-term risks to ecosystems.[2]
Experimental Protocol: Evaluating Estrogenic Activity
To quantify and compare the estrogenic activity of LCAPs, an in vitro bioassay such as the Yeast Estrogen Screen (YES) is commonly employed. This assay provides a self-validating system to measure the ability of a compound to activate the human estrogen receptor.
Protocol: Yeast Estrogen Screen (YES) Assay
Principle: This assay uses a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ for β-galactosidase). When an estrogenic compound binds to the hERα, it triggers the expression of the reporter gene, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Recombinant yeast cells expressing hERα and a lacZ reporter.
-
Yeast growth medium.
-
Test compounds (this compound, 4-Nonylphenol, etc.) dissolved in ethanol.
-
Positive control (17β-estradiol).
-
Negative control (ethanol vehicle).
-
Lysis buffer.
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.
-
96-well microplates.
-
Incubator (30°C).
-
Microplate reader (570 nm).
Procedure:
-
Yeast Culture: Grow the recombinant yeast in the appropriate medium to the mid-logarithmic phase.
-
Plate Preparation: In a 96-well plate, add serial dilutions of the test compounds, positive control, and negative control.
-
Inoculation: Add the yeast culture to each well.
-
Incubation: Seal the plate and incubate at 30°C for 48-72 hours with gentle shaking.
-
Cell Lysis: After incubation, centrifuge the plate, remove the supernatant, and add lysis buffer to break open the yeast cells and release the β-galactosidase enzyme.
-
Color Development: Add the CPRG substrate to each well. The β-galactosidase will cleave CPRG, producing a red-colored product. Incubate at 37°C until a sufficient color change is observed in the positive control wells.
-
Measurement: Stop the reaction and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve for each compound and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) to compare potencies.
YES Assay Workflow Diagram
Caption: Workflow for the Yeast Estrogen Screen (YES) assay.
Conclusion and Future Directions
This guide highlights the significant impact of the C18 alkyl chain on the performance of this compound compared to its shorter-chain counterparts. Its extremely high lipophilicity results in negligible water solubility, a high potential for bioaccumulation, and predictably potent biological activity, including aquatic toxicity and endocrine disruption.
For researchers in drug development , the highly lipophilic nature of this compound could be leveraged for applications requiring strong membrane interaction or partitioning into lipid-rich environments. However, the associated toxicity and poor pharmacokinetic profile due to its low solubility present substantial challenges that must be addressed, potentially through formulation strategies or by using it as a hydrophobic anchor in more complex molecular designs.
For material scientists , its properties make it a valuable precursor for specialized surfactants, resins, and antioxidants where high hydrophobicity is desired.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. greenspec.co.uk [greenspec.co.uk]
- 3. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Phenol, 4-dodecyl- (CAS 104-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alkylphenol and alkylphenol polyethoxylates in water and wastewater: A review of options for their elimination - Arabian Journal of Chemistry [arabjchem.org]
- 9. prepchem.com [prepchem.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantification of 4-Octadecylphenol in Complex Matrices by LC-MS/MS
Introduction
4-Octadecylphenol (4-ODP), a long-chain alkylphenol, presents a significant analytical challenge due to its physicochemical properties and its presence in complex biological and environmental matrices. Its hydrophobicity drives its association with fatty tissues and organic matter, making its extraction and subsequent quantification a non-trivial task. This guide provides a comprehensive comparison of methodologies for the quantification of 4-ODP, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard. We will delve into the rationale behind experimental choices, compare alternative techniques, and provide actionable protocols to equip researchers, scientists, and drug development professionals with the knowledge to generate robust and reliable data.
The Analytical Challenge: Understanding this compound and Complex Matrices
This compound (C24H42O) is a non-volatile, highly hydrophobic compound with a high octanol-water partition coefficient (log Kow), making it prone to bioaccumulation. Its presence in complex matrices such as fish tissue, sediment, and food products is of increasing concern due to its potential endocrine-disrupting properties. The complexity of these matrices, rich in lipids, proteins, and other endogenous materials, introduces significant interference, which can mask the analyte signal and lead to inaccurate quantification. Therefore, the analytical workflow must incorporate a highly selective extraction and cleanup procedure coupled with a sensitive and specific detection technique.
LC-MS/MS: The Gold Standard for 4-ODP Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier technique for the analysis of trace-level contaminants like 4-ODP in intricate samples.[1] Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This synergy allows for the effective removal of matrix interferences and the confident identification and quantification of the target analyte, even at very low concentrations.
A Deep Dive into the LC-MS/MS Methodology for 4-ODP
A successful LC-MS/MS method for 4-ODP hinges on three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be carefully optimized to overcome the challenges posed by the analyte and the matrix.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to efficiently extract 4-ODP from the matrix while minimizing the co-extraction of interfering substances.[2] Several techniques can be employed, each with its own set of advantages and disadvantages.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, good cleanup, potential for automation. | Can be time-consuming, requires method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents.[3] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step followed by dispersive SPE cleanup. | High throughput, uses minimal solvent.[4][5] | May not be as effective for highly complex or fatty matrices without modification.[6][7] |
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for 4-ODP from Fish Tissue
This protocol provides a robust starting point for the extraction of 4-ODP from a challenging fatty matrix.
-
Sample Homogenization: Homogenize a representative portion of the fish tissue (e.g., 1-2 grams) to ensure uniformity.
-
Extraction: Extract the homogenized tissue with a suitable organic solvent, such as acetonitrile or a mixture of hexane and acetone, to precipitate proteins and extract the lipophilic 4-ODP. Sonication or mechanical shaking can enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet the precipitated solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it. This activates the stationary phase for optimal retention of the nonpolar analyte.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. The hydrophobic 4-ODP will be retained on the C18 sorbent.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 40% methanol in water) to remove polar interferences that were not fully removed in the initial extraction.
-
Elution: Elute the 4-ODP from the cartridge with a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.
Chromatographic Separation (LC): Taming a Hydrophobic Analyte
The goal of the LC separation is to retain and resolve 4-ODP from any remaining matrix components before it enters the mass spectrometer.
-
Column Selection: A C18 reversed-phase column is the workhorse for separating hydrophobic compounds like 4-ODP. The long alkyl chains of the stationary phase provide strong retention.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically methanol or acetonitrile) is employed. The gradient starts with a higher proportion of water and gradually increases the organic content to elute the strongly retained 4-ODP. The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency.
-
Flow Rate and Temperature: Typical flow rates are in the range of 0.2-0.5 mL/min. Column temperature is often maintained at around 40°C to ensure reproducible retention times.
Detection (MS/MS): Achieving Unparalleled Sensitivity and Selectivity
Tandem mass spectrometry provides the high degree of selectivity needed for confident quantification.
-
Ionization: Due to its nonpolar nature, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for 4-ODP than Electrospray Ionization (ESI).[8][9][10] APCI is a gas-phase ionization technique that is well-suited for nonpolar or slightly polar molecules.[11] The analysis is typically performed in negative ion mode, as phenols readily deprotonate to form a stable [M-H]- ion.[12][13]
-
Multiple Reaction Monitoring (MRM): In MS/MS, the precursor ion (the deprotonated 4-ODP molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This MRM transition is highly specific to 4-ODP, effectively filtering out noise from co-eluting matrix components.
Optimized LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and resolution for hydrophobic analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting 4-ODP. |
| Gradient | 70% B to 95% B over 5 min | Efficiently elutes the strongly retained analyte. |
| Flow Rate | 0.4 mL/min | Standard for this column dimension. |
| Column Temp | 40 °C | Ensures reproducible retention. |
| Ionization Mode | APCI, Negative | Optimal for nonpolar phenols.[8][9] |
| Precursor Ion (Q1) | m/z 345.3 | [M-H]- of this compound. |
| Product Ion (Q3) | m/z 107.1 | A characteristic fragment ion. |
| Collision Energy | Optimized experimentally | To achieve maximum product ion intensity. |
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to demonstrate its fitness for purpose.[14][15][16] Key validation parameters, as recommended by regulatory bodies like the FDA, include:
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be within acceptable limits (typically ±15%).[17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
Sample Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy | 85-115% | 92-108% |
| Precision (%RSD) | ≤ 15% | < 10% |
| LOQ | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Matrix Effect | 85-115% | 95% |
Comparison with Alternative Techniques
While LC-MS/MS is the preferred method, other techniques can be used for the analysis of 4-ODP, each with its own trade-offs.
Comparison of Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high selectivity, suitable for complex matrices. | Higher instrument cost. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | High resolution, good for volatile compounds. | Requires derivatization for non-volatile phenols, which adds a step and potential for error.[18][19][20][21] |
| HPLC-UV/FLD | Chromatographic separation with UV or Fluorescence detection. | Lower instrument cost, simpler operation. | Lower sensitivity and selectivity compared to MS, susceptible to matrix interferences. |
Conclusion
The quantification of this compound in complex matrices is a challenging analytical task that demands a robust and reliable methodology. LC-MS/MS stands out as the superior technique, offering the necessary sensitivity, selectivity, and specificity to overcome the hurdles presented by both the analyte's properties and the intricate nature of the samples. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric detection, and by adhering to rigorous validation protocols, researchers can generate high-quality, defensible data. While alternative techniques like GC-MS and HPLC-UV/FLD exist, they often fall short in terms of performance for this specific application. The insights and protocols provided in this guide are intended to empower scientists to confidently tackle the quantification of 4-ODP and contribute to a better understanding of its prevalence and impact.
Diagrams
Caption: Overall analytical workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. rsc.org [rsc.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimisanj.com [shimisanj.com]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. Alternative QuEChERS-based modular approach for pesticide residue analysis in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. youtube.com [youtube.com]
- 18. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
The Surfactant Efficacy of 4-Octadecylphenol: A Comparative Analysis Against Commercial Alternatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes, from protein solubilization to drug delivery system efficacy. This guide provides an in-depth comparison of the surfactant efficiency of 4-Octadecylphenol, a long-chain alkylphenol, against three widely used commercial surfactants: the non-ionic Triton X-100, the anionic Sodium Dodecyl Sulfate (SDS), and the cationic Cetyltrimethylammonium Bromide (CTAB).
This document moves beyond a simple cataloging of properties, offering a detailed examination of the underlying principles of surfactant action and providing standardized, reproducible experimental protocols for the evaluation of surfactant performance. By understanding the comparative efficiencies and mechanistic differences, researchers can make more informed decisions in surfactant selection for their specific applications.
Understanding Surfactant Efficiency: Key Parameters and Their Significance
The efficiency of a surfactant is not a single metric but a composite of several key physicochemical properties that dictate its behavior at interfaces. For the purpose of this guide, we will focus on three primary indicators of surfactant efficiency:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[1] A lower CMC generally indicates a more efficient surfactant, as less material is required to achieve the desired surface activity and solubilization effects.[2]
-
Surface Tension Reduction: The ability of a surfactant to lower the surface tension of a liquid, typically water. Greater surface tension reduction at a given concentration is indicative of higher surfactant efficiency.
-
Emulsification and Foaming Stability: The capacity of a surfactant to stabilize emulsions (mixtures of immiscible liquids) and foams (dispersions of gas in a liquid). This is crucial for applications requiring the formation and longevity of such systems.
Theoretical Framework and Predictive Analysis of this compound
Direct experimental data on the surfactant properties of this compound is not extensively available in peer-reviewed literature. Therefore, to facilitate a meaningful comparison, we will employ established predictive models based on its chemical structure.
Chemical Structures of Compared Surfactants
A surfactant's functionality is intrinsically linked to its molecular structure, comprising a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.
Caption: Chemical structures of the compared surfactants.
Predictive Modeling: HLB and QSPR for this compound
Hydrophile-Lipophile Balance (HLB): The HLB system provides a semi-empirical scale to predict the water or oil solubility of a non-ionic surfactant.[3] We can estimate the HLB of this compound using Griffin's and Davies' methods.
-
Griffin's Method: For non-ionic surfactants, HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.[4][5]
-
Davies' Method: This method assigns group numbers to different chemical moieties within the surfactant molecule. HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers).[6][7]
Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.[8][9][10] By analyzing the structural features of this compound, such as its alkyl chain length and the presence of a phenyl group, its CMC can be estimated in comparison to other alkylphenols.
Based on these predictive models, this compound, with its long C18 alkyl chain, is expected to be highly hydrophobic with a low HLB value, suggesting it would be a potent water-in-oil (W/O) emulsifier. Its CMC is predicted to be very low due to the significant hydrophobic contribution of the octadecyl chain.
Experimental Methodologies for Surfactant Efficiency Evaluation
To ensure a robust and standardized comparison, the following experimental protocols are outlined. These methods are based on established standards and common laboratory practices.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Surface tension measurement is a widely used and reliable method.[11]
Protocol: Surface Tension Method
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[12][13]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of inflection, where the surface tension ceases to decrease significantly with increasing concentration.[2]
Caption: Workflow for CMC determination by surface tension measurement.
Evaluation of Foaming Properties
The foaming ability and foam stability can be assessed using the Ross-Miles method, as described in ASTM D1173.[4][5][14]
Protocol: Ross-Miles Foam Test
-
Apparatus Setup: A standardized glass column with a specified height and diameter is used.
-
Solution Preparation: A solution of the surfactant at a defined concentration is prepared in water of a specified hardness.
-
Foam Generation: A specific volume of the surfactant solution is allowed to fall from a set height into the main column containing the same solution, generating foam.
-
Measurement: The initial foam height is measured immediately after all the solution has been added. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[14]
Assessment of Emulsification Efficiency
The ability of a surfactant to form and stabilize an emulsion can be evaluated by preparing an oil-in-water (O/W) or water-in-oil (W/O) emulsion and monitoring its stability over time.
Protocol: Emulsion Stability Test
-
Emulsion Preparation: An oil phase (e.g., mineral oil) and an aqueous phase containing the surfactant are mixed in a defined ratio. The mixture is then homogenized using a high-shear mixer to form an emulsion.
-
Stability Monitoring: The emulsion is transferred to a graduated cylinder and stored at a constant temperature. The stability of the emulsion is assessed by observing for signs of instability, such as creaming (upward movement of dispersed droplets), sedimentation (downward movement of dispersed droplets), or coalescence (merging of droplets).[15][16]
-
Quantitative Analysis: The amount of separated water or oil is measured at regular intervals. A more stable emulsion will show less separation over time.
Comparative Performance Data
The following tables summarize the expected and reported performance data for this compound and the commercial alternatives. The data for this compound is estimated based on predictive models and comparison with other long-chain alkylphenols.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant | Type | Molecular Weight ( g/mol ) | Estimated/Reported CMC (mM) | Surface Tension at CMC (mN/m) |
| This compound | Non-ionic | 346.59 | < 0.01 (estimated) | ~30 (estimated) |
| Triton X-100 | Non-ionic | ~625 | 0.22 - 0.24[17] | ~30-33[18][19] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.2[20] | ~38-40[21][22] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.92 - 1.0[23][24] | ~36-39[25][26] |
Table 2: Foaming and Emulsification Properties
| Surfactant | Predicted/Observed Foaming Capacity | Predicted/Observed Foam Stability | Primary Emulsifying Action |
| This compound | Low | Low | W/O |
| Triton X-100 | Moderate | Moderate | O/W |
| Sodium Dodecyl Sulfate (SDS) | High | High | O/W |
| Cetyltrimethylammonium Bromide (CTAB) | Moderate | Moderate | O/W |
Discussion and Mechanistic Insights
The comparative data reveals distinct differences in the surfactant efficiency of this compound and the commercial alternatives, rooted in their molecular structures.
-
This compound: The long, saturated C18 alkyl chain of this compound imparts a strong hydrophobic character. This leads to a very low predicted CMC, suggesting high efficiency in terms of the concentration required to initiate micellization. However, the small hydroxyl head group results in a low HLB, making it a poor O/W emulsifier and likely a weak foaming agent in aqueous systems. Its primary utility would be in stabilizing W/O emulsions.
-
Triton X-100: The polyoxyethylene head group of Triton X-100 provides good water solubility and steric hindrance, making it an effective O/W emulsifier and detergent.[27] Its CMC is higher than that predicted for this compound, indicating that a higher concentration is needed to achieve micellization.
-
Sodium Dodecyl Sulfate (SDS): As an anionic surfactant, SDS exhibits excellent detergency and foaming properties due to the strong electrostatic repulsion between the negatively charged sulfate head groups.[20] Its relatively high CMC means it is less efficient at very low concentrations compared to the non-ionic surfactants.
-
Cetyltrimethylammonium Bromide (CTAB): The cationic nature of CTAB makes it useful in applications where adsorption onto negatively charged surfaces is desired, such as in hair conditioners and as a biocide.[23] Its surfactant properties are comparable to SDS in terms of CMC and surface tension reduction.
Caption: Mechanisms of surfactant action.
Conclusion and Recommendations
The choice of a surfactant is highly application-dependent.
-
This compound shows potential as a highly efficient surfactant for applications requiring the stabilization of water-in-oil emulsions or for processes where a very low CMC is advantageous. Its poor aqueous foaming and O/W emulsification properties limit its use in typical detergent and solubilization applications.
-
Triton X-100 remains a versatile non-ionic surfactant for general laboratory use, particularly for protein solubilization and as a gentle detergent.
-
Sodium Dodecyl Sulfate (SDS) is the surfactant of choice for applications demanding strong detergency and high foaming , such as in cleaning formulations and electrophoresis.
-
Cetyltrimethylammonium Bromide (CTAB) is ideal for applications requiring a cationic surfactant , including antimicrobial formulations and DNA extraction.
Researchers and drug development professionals are encouraged to consider the specific interfacial properties required for their system and to use the experimental protocols outlined in this guide to validate the performance of their chosen surfactant.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 4. jrhessco.com [jrhessco.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. pharmajournal.net [pharmajournal.net]
- 7. m.youtube.com [m.youtube.com]
- 8. es.firp-ula.org [es.firp-ula.org]
- 9. Prediction of critical micelle concentration of nonionic surfactants by a quantitative structure - property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 14. scispace.com [scispace.com]
- 15. ulprospector.com [ulprospector.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn2.hubspot.net [cdn2.hubspot.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ajbasweb.com [ajbasweb.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. nanoscience.com [nanoscience.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. store.astm.org [store.astm.org]
A Researcher's Guide to Purity Analysis: 4-Octadecylphenol under the Lens of Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, establishing the absolute purity of a compound is a cornerstone of reliable and reproducible results. In the case of long-chain alkylphenols like 4-Octadecylphenol, which find applications as surfactants, antioxidants, and intermediates in chemical synthesis, precise purity determination is paramount. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity analysis of this compound, grounded in experimental principles and practical insights.
The Imperative of Purity in Research and Development
The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties and biological activity of a compound. In drug development, impurities can lead to unforeseen toxicity or reduced efficacy. In materials science, they can compromise the performance and stability of a product. Therefore, employing a robust and accurate method for purity determination is not merely a quality control step but a fundamental aspect of scientific integrity.
Differential Scanning Calorimetry: An Absolute Method for Purity Assessment
Differential Scanning Calorimetry (DSC) has been a recognized and trusted technique for determining the absolute purity of highly crystalline organic compounds since the 1960s.[1] It is a thermal analysis method that measures the difference in heat flow between a sample and a reference as a function of temperature. The principle behind DSC for purity analysis is the phenomenon of melting point depression. A pure, crystalline substance melts at a sharp, well-defined temperature.[2] However, the presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature.[1][2]
This melting point depression is described by the van't Hoff equation , which forms the theoretical basis for DSC purity calculations.[1][3][4] The simplified equation is:
T_s = T_o - (R * T_o^2 * X_2) / ΔH_f * (1/F)
Where:
-
T_s is the sample temperature at a given point in the melting process.
-
T_o is the melting point of the 100% pure substance.
-
R is the gas constant.
-
X_2 is the mole fraction of the impurity.
-
ΔH_f is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature T_s.
By analyzing the shape of the melting endotherm, DSC software can calculate the mole percent purity of the sample.[1]
The DSC Purity Analysis Workflow
The process of determining purity using DSC follows a systematic workflow, from sample preparation to data analysis.
References
A Senior Application Scientist's Guide to the Comparative Corrosive Inhibition Efficiency of Alkylphenols
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat across numerous industries. For researchers and professionals in drug development and other scientific fields, the integrity of metallic equipment and infrastructure is paramount. The annual cost of corrosion is estimated to be in the trillions of dollars globally, impacting everything from laboratory equipment to large-scale manufacturing plants. The use of corrosion inhibitors is a primary strategy to combat this destructive process. These chemical compounds, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion, thereby extending the lifespan and ensuring the reliability of metallic assets.[1]
Alkylphenols, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl chains, have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This guide provides a comparative study of the corrosive inhibition efficiency of different alkylphenols, delving into the experimental methodologies used for their evaluation and the structural factors that influence their performance.
Mechanism of Corrosion Inhibition by Alkylphenols
The primary mechanism by which alkylphenols inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the phenol ring, with its high electron density, can be attracted to this surface.
-
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the oxygen atom of the hydroxyl group and the vacant d-orbitals of the metal atoms. The aromatic ring's π-electrons can also contribute to this bonding.
The adsorbed alkylphenol molecules form a protective film that acts as a barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface and impeding the anodic and cathodic reactions of the corrosion process. The effectiveness of this protective layer is influenced by the molecular structure of the alkylphenol, including the length and branching of the alkyl chain and the presence of other functional groups.
References
A Researcher's Guide to Safer, High-Performance Surfactants: Alternatives to 4-Octadecylphenol and Other Alkylphenol Ethoxylates
For decades, researchers in drug development and life sciences have relied on the robust performance of alkylphenol ethoxylates (APEs), such as 4-Octadecylphenol, for a multitude of applications ranging from cell lysis to the emulsification of complex formulations. Their efficacy is undeniable. However, the scientific community is now at a critical juncture where performance can no longer be the sole criterion for reagent selection. Mounting evidence of the environmental persistence and endocrine-disrupting potential of APE degradation products necessitates a transition to safer, more sustainable alternatives.
This guide provides an in-depth technical comparison of classic APEs with a range of high-performance, readily available, and more environmentally benign non-ionic surfactants. We will move beyond simple catalog listings to provide a rationale for selection, supported by comparative data and detailed experimental protocols, empowering you to make informed decisions that uphold both scientific integrity and environmental responsibility.
The Case for Moving Beyond Alkylphenol Ethoxylates
This compound belongs to the broader class of alkylphenol ethoxylates. While specific performance data for this compound itself is limited in publicly available literature, the behavior of its more common counterparts, nonylphenol ethoxylates (NPEs) and octylphenol ethoxylates (OPEs, e.g., Triton™ X-100), is well-documented and serves as a valid proxy.
The primary concern with APEs is their biodegradation pathway. In the environment, the ethoxylate chain shortens, leaving behind persistent, lipophilic metabolites like nonylphenol and octylphenol.[1][2] These degradation products are known xenoestrogens, capable of mimicking hormones and disrupting the endocrine systems of wildlife, and have been detected in human tissues.[3][4] This has led to increasing restrictions on their use in many regions, compelling researchers to seek alternatives that do not carry this toxicological burden.
Head-to-Head: A Comparative Analysis of Key Surfactant Properties
The selection of a surfactant is a multi-parameter decision. The Hydrophilic-Lipophilic Balance (HLB) provides a scale for the surfactant's water solubility, while the Critical Micelle Concentration (CMC) indicates the concentration at which self-assembly into micelles occurs, a crucial aspect for solubilization and emulsification. Surface tension measures the surfactant's ability to reduce the surface energy of a liquid.
Below is a comparative table of key physicochemical and toxicological properties for a common APE (Triton™ X-100) and a selection of viable alternatives.
| Surfactant Class | Example | Typical HLB | Typical CMC (mM in H₂O) | Surface Tension (dynes/cm, at CMC) | Acute Aquatic Toxicity (LC50) | Key Advantages & Considerations |
| Alkylphenol Ethoxylate (APE) | Triton™ X-100 | 13.5[5] | 0.22 - 0.24[5] | ~33[6] | Moderate to High (Degradants are highly toxic) | Baseline: Excellent detergency and emulsification. Drawback: Significant environmental and health concerns.[1][2] |
| Alcohol Ethoxylates (AEOs) | Brij™ 35 | 16.9 | 0.09 | ~36 | Low to Moderate | Versatile Replacement: Good all-around performance, readily biodegradable, and a common "drop-in" replacement for APEs in many applications.[7] |
| Polysorbates (Tweens) | Tween® 20 | 16.7 | 0.059[8] | ~40 | Low | Biocompatible Standard: Widely used in biopharmaceutical formulations for protein stabilization; excellent solubilizer. |
| Polysorbates (Tweens) | Tween® 80 | 15.0 | 0.012[9] | ~42 | Low[10] | Emulsification Powerhouse: Excellent for forming stable oil-in-water emulsions; common in drug delivery systems.[3] |
| Sorbitan Esters (Spans) | Span® 80 | 4.3 | - (oil soluble) | - | Low | W/O Emulsifier: Primarily used for creating water-in-oil emulsions; often used in combination with Tweens to modulate HLB. |
| Poloxamers (Pluronics) | Pluronic® F-68 | 29 | 0.04 | ~50 | Very Low | Gentle & Thermosensitive: Very low toxicity, used in cell culture to protect against shear stress; exhibits thermo-reversible gelation. |
Note: The values presented are typical and can vary with temperature, pH, and the specific grade of the surfactant.
Experimental Guide: Validating Your Surfactant Choice
Theoretical properties provide a starting point, but empirical validation is crucial for any research application. The following section details step-by-step protocols for key comparative experiments.
Determining and Comparing Critical Micelle Concentration (CMC)
Causality: The CMC is a fundamental property that dictates the efficiency of a surfactant. A lower CMC means less surfactant is needed to form micelles and begin solubilizing or emulsifying, which can be critical for cost and for minimizing potential downstream interference. We will use a fluorescence-based method with pyrene as a hydrophobic probe. Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, it partitions into the hydrophobic core of the micelles, altering its fluorescence emission spectrum.
Experimental Protocol: CMC Determination via Pyrene Fluorescence
-
Stock Solutions:
-
Prepare a 100 mM stock solution of each surfactant in deionized water.
-
Prepare a 0.1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Create a series of surfactant dilutions in deionized water, ranging from well below to well above the expected CMC (e.g., 0.001 mM to 10 mM).
-
To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of organic solvent is minimal (<0.1% of the total volume) to avoid altering the solution properties.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrophotometer, excite the samples at 334 nm.
-
Record the emission spectra from 350 nm to 450 nm.
-
Measure the intensity of the first (I₁) and third (I₃) major emission peaks, typically around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition.
-
Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Evaluating Emulsification Performance
Causality: For applications in drug delivery and formulation, the ability of a surfactant to create and stabilize a fine emulsion is paramount. Smaller droplet sizes generally lead to greater stability against coalescence and creaming. Laser diffraction is a powerful technique to measure droplet size distribution in real-time or at set time points to assess stability.
Experimental Protocol: Emulsion Formation and Stability Analysis
-
Phase Preparation:
-
Prepare an aqueous phase (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare an oil phase (e.g., medium-chain triglycerides).
-
Dissolve each surfactant to be tested in the aqueous phase at a set concentration (e.g., 1% w/v).
-
-
Emulsification:
-
Combine the oil and aqueous phases at a defined ratio (e.g., 10:90 v/v).
-
Homogenize the mixture using a high-shear homogenizer or sonicator for a fixed time and power setting to ensure consistent energy input for all samples.
-
-
Particle Size Analysis (Laser Diffraction):
-
Immediately after homogenization (t=0), take an aliquot of the emulsion and add it to the dispersant in the laser diffraction instrument until the optimal obscuration is reached.
-
Measure the droplet size distribution. Record the volume-weighted mean diameter (D[1]) and the span ((D90-D10)/D50) as an indicator of the width of the distribution.
-
Store the remaining emulsion samples under controlled conditions (e.g., room temperature).
-
Repeat the particle size measurement at defined time intervals (e.g., 1 hr, 24 hr, 7 days) to monitor for changes in droplet size, which would indicate emulsion instability (coalescence).
-
Logic for Emulsion Stability Assessment
Caption: Logic for assessing and comparing emulsion stability.
Assessing Cell Lysis Efficiency for Protein Extraction
Causality: In proteomics and cell biology, the goal of cell lysis is to efficiently release intracellular proteins while, in many cases, preserving their native structure and function. The "harshness" of a detergent is a critical factor. Milder, non-denaturing detergents are preferred for studies of protein-protein interactions or enzyme activity. This protocol compares the total protein yield obtained with different non-ionic surfactants.
Experimental Protocol: Comparative Cell Lysis and Protein Quantification
-
Cell Culture and Harvesting:
-
Culture a mammalian cell line (e.g., HEK293 or HeLa) to ~80-90% confluency.
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells using a cell scraper into an appropriate volume of ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Lysis Buffer Preparation:
-
Prepare a base lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Create separate aliquots of the base buffer, each containing one of the surfactants to be tested (e.g., 1% v/v Triton™ X-100, 1% v/v Tween® 20, etc.).
-
Just before use, add a protease inhibitor cocktail to each lysis buffer to prevent protein degradation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a fixed volume of one of the prepared lysis buffers.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (the cell lysate).
-
Determine the total protein concentration in each lysate using a protein assay compatible with detergents (e.g., the bicinchoninic acid (BCA) assay).
-
Compare the total protein yield (in mg/mL) obtained with each surfactant. Higher yields indicate more efficient cell lysis.
-
Conclusion and Recommendations
The transition away from alkylphenol ethoxylates is not a matter of if, but when. The data and protocols presented in this guide demonstrate that a range of effective and environmentally safer alternatives are readily available.
-
For general-purpose applications requiring good detergency and emulsification, Alcohol Ethoxylates (AEOs) like the Brij™ series are excellent first-line replacements for Triton™ X-100.
-
For applications in biologics, drug delivery, and where biocompatibility is paramount, Polysorbates (Tweens) and Poloxamers (Pluronics) are the industry standard and offer exceptional performance in protein stabilization and emulsification.
-
The choice of surfactant will always be application-dependent. We strongly advocate for empirical testing using the protocols outlined above to validate the best alternative for your specific research needs.
By embracing these alternatives, the research community can continue to produce high-quality, reproducible data while championing a culture of safety and environmental stewardship.
References
- 1. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 2. Brushite foams—the effect of Tween® 80 and Pluronic® F‐127 on foam porosity and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tweens demulsification effects on heavy crude oil/water emulsion - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Determination of Residual 4-Octadecylphenol in Polymers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Monitoring Residuals in Pharmaceutical Polymers
In the landscape of pharmaceutical development, the materials chosen for packaging and delivery systems are of paramount importance. Polymers, ubiquitous in this field for their versatility and durability, are not inert. Residuals from the manufacturing process, such as antioxidants, can migrate from the polymer matrix into the drug product, potentially compromising its safety and efficacy. One such antioxidant is 4-Octadecylphenol (4-ODP), a substance whose presence must be meticulously monitored. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for the validation of methods to determine residual 4-ODP in polymers. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity and authoritative standards.
Understanding the Challenge: this compound as a Leachable
This compound is a phenolic antioxidant incorporated into polymers to prevent degradation during processing and storage. However, its mobility within the polymer matrix presents a risk of it becoming a "leachable" – a substance that migrates into the drug product under normal storage conditions. The presence of such leachables is a critical quality attribute that must be controlled to ensure patient safety.
The potential for long-chain alkylphenols to exhibit endocrine-disrupting properties necessitates the development of highly sensitive and specific analytical methods to quantify their presence at trace levels. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the assessment and control of extractables and leachables, as outlined in guidelines such as the upcoming ICH Q3E and the established USP chapters <1663> and <1664>.[1][2][3][4][5] Method validation, as prescribed by ICH Q2(R1), is the cornerstone of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8][9]
A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the determination of 4-ODP is a critical decision, balancing sensitivity, selectivity, and practicality. Here, we compare the three most prominent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. 4-ODP, being a phenolic compound, possesses a chromophore that allows for detection by UV-Vis spectroscopy. For enhanced sensitivity and selectivity, fluorescence detection (FLD) can be employed, as phenolic compounds often fluoresce.
Strengths:
-
Robustness and Cost-Effectiveness: HPLC-UV is a widely available and relatively inexpensive technique.
-
Direct Analysis: Often requires minimal sample derivatization, simplifying the workflow.
Limitations:
-
Sensitivity: UV detection may lack the sensitivity required for trace-level quantification of leachables. FLD offers better sensitivity but can be more susceptible to matrix interference.
-
Selectivity: Co-eluting impurities from the polymer matrix can interfere with the accurate quantification of 4-ODP.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. The separated compounds are then detected by a mass spectrometer, which provides both quantitative information and structural identification based on the mass-to-charge ratio of fragmented ions. Due to the low volatility of 4-ODP, derivatization (e.g., silylation) is often required to increase its volatility and improve chromatographic performance.
Strengths:
-
High Selectivity: The mass spectrometer provides a high degree of certainty in compound identification.
-
Good Sensitivity: Especially when operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve low detection limits.[9][10][11]
Limitations:
-
Derivatization Requirement: The need for derivatization adds a step to the sample preparation, which can introduce variability and potential for error.
-
Thermal Lability: There is a risk of thermal degradation of the analyte in the hot GC inlet.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The first mass spectrometer (Q1) selects the precursor ion of 4-ODP, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects specific fragment ions (product ions). This Multiple Reaction Monitoring (MRM) provides a highly specific and sensitive method for quantification.
Strengths:
-
Superior Sensitivity and Selectivity: LC-MS/MS is the gold standard for trace quantitative analysis, offering the lowest limits of detection and quantification.
-
No Derivatization Required: Direct analysis of the extract is possible, simplifying the workflow.
-
Structural Confirmation: Provides a high degree of confidence in the identity of the analyte.
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision. This can be mitigated through the use of isotopically labeled internal standards.
-
Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical techniques for the analysis of alkylphenols, which can be considered representative for this compound. The data is synthesized from various validated methods for similar analytes.[2][6][12][13][14][15][16]
| Parameter | HPLC-UV/FLD | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 µg/L (UV) 0.1 - 1 µg/L (FLD) | 0.01 - 0.5 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 5 - 50 µg/L (UV) 0.5 - 5 µg/L (FLD) | 0.05 - 2 µg/L | 0.005 - 0.5 µg/L |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (Recovery %) | 85 - 115% | 80 - 120% | 90 - 110% |
| Precision (RSD %) | < 10% | < 15% | < 5% |
| Sample Throughput | High | Moderate | Moderate to High |
| Matrix Effect | Moderate | Low to Moderate | High (mitigatable) |
| Cost | Low | Moderate | High |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the determination of 4-ODP in a polymer matrix. These are generalized procedures and should be optimized and validated for the specific polymer and drug product.
Sample Preparation: Extraction of 4-ODP from the Polymer Matrix
The goal of sample preparation is to efficiently extract 4-ODP from the polymer while minimizing the co-extraction of interfering substances. Accelerated Solvent Extraction (ASE) is a highly efficient technique for this purpose.
Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Cryogenically grind the polymer sample to a fine powder (e.g., < 0.5 mm) to increase the surface area for extraction.
-
Cell Packing: Mix a known amount of the ground polymer (e.g., 1-2 g) with an inert dispersant like diatomaceous earth and pack it into the ASE cell.
-
Extraction Solvent: Choose a solvent that has good solubility for 4-ODP and can effectively swell the polymer matrix. A mixture of isopropanol and cyclohexane (e.g., 95:5 v/v) is often a good starting point.
-
ASE Parameters:
-
Temperature: 100-140 °C (below the melting point of the polymer)
-
Pressure: 1500 psi
-
Static Cycles: 2-3 cycles of 5-10 minutes each
-
Flush Volume: 60% of cell volume
-
Purge Time: 120 seconds
-
-
Extract Collection: Collect the extract in a vial.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for the chosen analytical technique (e.g., mobile phase for HPLC, or a derivatization solvent for GC-MS).
Analytical Methodologies
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). Acidification with a small amount of phosphoric or formic acid can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
Derivatization: To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of 4-ODP.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min, and hold for 5-10 minutes.
-
Injection: Splitless injection of 1 µL at an inlet temperature of 280-300 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the molecular ion and at least two characteristic fragment ions of the 4-ODP-TMS derivative.[9]
-
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to enhance ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (e.g., [M-H]⁻) and the most abundant and specific product ions for 4-ODP by direct infusion of a standard solution.
-
Visualization of Workflows and Relationships
Polymer Degradation and Leaching Pathway
Caption: Pathway of 4-ODP from polymer to drug product.
Analytical Method Validation Workflow
Caption: Key parameters in analytical method validation.
Conclusion: A Risk-Based Approach to Method Selection
The selection of an analytical method for the determination of residual this compound in polymers should be guided by a risk-based assessment. For routine quality control where the levels of 4-ODP are expected to be well above the detection limit, a validated HPLC-UV/FLD method may be sufficient and cost-effective. However, for leachables studies, where trace-level quantification is critical for patient safety, the superior sensitivity and selectivity of GC-MS or, ideally, LC-MS/MS are indispensable.
Ultimately, the chosen method must be rigorously validated in accordance with ICH Q2(R1) guidelines to ensure that the data generated is reliable and can be confidently used to make critical decisions regarding product quality and patient safety. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the control of residual this compound in polymeric materials.
References
- 1. Separation of Phenol, 4-(octyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Simultaneous quantification of bisphenol A, alkylphenols and alkylphenol ethoxylates in indoor dust by gas chromatography-tandem mass spectrometry and a comparison between two sampling techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. drugfuture.com [drugfuture.com]
- 4. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pepolska.pl [pepolska.pl]
- 7. scribd.com [scribd.com]
- 8. The Ph. Eur. revised its general chapters on plasticised PVC materials - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matec-conferences.org [matec-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. nacalai.com [nacalai.com]
- 18. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to the Proper Disposal of 4-Octadecylphenol
For the modern researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Octadecylphenol, a compound for which specific disposal information can be sparse. By synthesizing best practices from analogous phenolic compounds and adhering to fundamental safety principles, this document aims to be your preferred source for ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling: Your First Line of Defense
Before any disposal procedures begin, ensuring the immediate safety of yourself and your colleagues is paramount. The principles of safe handling for phenolic compounds should be strictly adhered to.
Personal Protective Equipment (PPE): An Impenetrable Barrier
The correct selection and use of PPE is non-negotiable. Given the corrosive nature of similar phenolic compounds, the following should be considered the minimum requirement for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Provides comprehensive protection against splashes and airborne particles.[5] |
| Hand Protection | Neoprene, butyl rubber, or doubled nitrile gloves | Phenolic compounds can degrade certain glove materials; these offer robust protection.[6] Immediately change gloves if they become contaminated. |
| Body Protection | A fully buttoned lab coat and, if splashing is likely, a chemically resistant apron | Protects the skin from accidental contact.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood | Minimizes the risk of inhaling any dust or vapors.[7][8] |
Engineering Controls: A Controlled Environment
All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood.[7] This engineering control is critical for preventing the release of potentially harmful vapors or dust into the laboratory environment. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5][7]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[8][9] Under no circumstances should it be disposed of down the drain or in regular trash.[6][10]
Step 1: Waste Segregation and Containment
Proper segregation is the first critical step in the disposal process.
-
Solid Waste:
-
Place pure this compound, or materials heavily contaminated with it (e.g., weighing paper, spatulas), into a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
The container should be made of a material compatible with phenols, such as glass or high-density polyethylene (HDPE).
-
Ensure the container is kept tightly closed when not in use.[10][11]
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, sealed, and shatter-proof hazardous waste container.[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Sharps and Labware:
-
Disposable labware with trace contamination (e.g., pipette tips, centrifuge tubes) should be collected in a separate, sealable container, such as a plastic bag or a small box, and then placed into a larger hazardous waste container for incineration.[7]
-
Step 2: Labeling and Documentation
Accurate and detailed labeling is a legal requirement and essential for the safety of waste handlers.
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Any known hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard"), based on the precautionary approach for alkylphenols.
-
Step 3: Storage of Hazardous Waste
Pending pickup by a licensed disposal company, the storage of your this compound waste must be managed safely.
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[11]
-
Ensure the storage area is away from incompatible materials such as strong oxidizers, strong bases, and chemically active metals.[6][11]
-
Store containers below eye level to minimize the risk of spills.[6][7]
Step 4: Arranging for Disposal
The final and most critical step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
The preferred method of disposal for phenolic compounds is high-temperature incineration at a licensed facility.[9][10] This process ensures the complete destruction of the chemical, preventing its release into the environment.
Emergency Procedures: Responding to Spills and Exposures
Accidents can happen, and a prepared response is crucial to mitigating harm.
Spill Cleanup
-
Small Spills:
-
Ensure you are wearing the appropriate PPE.[12]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal as hazardous waste.[13]
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[10][12]
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal.[10]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.[8]
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the proper disposal of this compound.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible disposal of chemical waste is a collective responsibility that safeguards both human health and the integrity of our shared environment.
References
- 1. echemi.com [echemi.com]
- 2. Alkylphenol - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. archpdfs.lps.org [archpdfs.lps.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Octadecylphenol
In the landscape of drug discovery and scientific research, the safe handling of chemical reagents is the bedrock of innovation and reliable data. This guide provides essential, field-proven safety protocols for handling 4-Octadecylphenol. As your partner in the laboratory, we are committed to providing value beyond the product itself, ensuring your work is not only groundbreaking but also conducted with the highest degree of safety.
This document moves beyond a simple checklist. It delves into the causality behind each safety recommendation, empowering you, the researcher, to make informed decisions that create a self-validating system of safety for every experiment.
A Note on Hazard Assessment: Specific toxicological data for this compound (CAS No. 2589-79-9) is not fully available in public databases.[1][2] Therefore, this guidance is grounded in a scientifically rigorous "read-across" approach, leveraging data from structurally similar long-chain alkylphenols, such as 4-octylphenol and dodecylphenol. Authoritative bodies have classified these analogues as causing severe skin burns and serious eye damage.[3][4][5] Consequently, this compound must be handled with the precautions appropriate for a corrosive substance.
Part 1: The Hierarchy of Controls - Your First Line of Defense
Before selecting any Personal Protective Equipment (PPE), it is crucial to implement more effective safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[6] This is especially critical when working with the powdered form to prevent inhalation of dust, or if there is any possibility of generating aerosols.[7] Ensure the fume hood has a tested and adequate face velocity. An eyewash station and safety shower must be immediately accessible.[4][6]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all work involving this compound. This includes designating a specific area for handling this compound, clearly labeling all containers, and ensuring all personnel are trained on the specific hazards and emergency procedures.[8][9]
Part 2: Personal Protective Equipment (PPE) - Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following sections provide detailed, step-by-step guidance.
Given that related alkylphenols are classified as causing severe eye damage, robust eye and face protection is mandatory.[3][4][5]
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer where a splash could occur, you must upgrade your protection. Wear chemical safety goggles that provide a complete seal around the eyes.[1]
-
High-Risk Operations: If there is a significant risk of splashing (e.g., large volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.[7][10]
This compound must be treated as a corrosive material capable of causing severe skin burns.[3][4] Your choice of protective clothing and gloves is critical.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure the sleeves are of an appropriate length to cover the wrist and interface with your gloves.
-
Gloves - The Critical Choice: No single glove material is impervious to all chemicals. For phenols, nitrile gloves are a common recommendation, but their resistance can be limited.[6]
-
Selection: Use nitrile gloves with a minimum thickness of 4 mil for incidental contact. For extended handling or direct immersion, heavier-duty gloves such as Viton® or Silver Shield®/4H® are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Technique: Practice the "double-gloving" technique. This involves wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing your skin.
-
Inspection and Removal: Before each use, inspect gloves for any signs of degradation or punctures.[8] After handling the chemical, remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated hazardous waste container. Wash your hands thoroughly after removing gloves.[11]
-
Under normal laboratory conditions, handling this compound inside a certified chemical fume hood should provide adequate respiratory protection.[6] However, in certain situations, a respirator may be necessary.
-
When is a Respirator Needed? Respiratory protection is required if you are handling large quantities of the powder outside of a fume hood, during a large spill cleanup, or if engineering controls are not functioning correctly.
-
Selection: If a risk assessment determines that a respirator is necessary, a NIOSH-approved respirator with an organic vapor cartridge, often in combination with a P95 or P100 particulate filter, should be used.[1] All personnel required to wear a respirator must be part of a formal respiratory protection program, which includes medical evaluation and fit testing, as mandated by OSHA.
Part 3: Operational Plans and Disposal
Step-by-Step PPE Protocol for Weighing Solid this compound:
-
Preparation: Don a lab coat, safety goggles, and a face shield. Set up a designated workspace within the chemical fume hood.
-
Gloving: Don two pairs of nitrile gloves.
-
Handling: Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula and weighing paper within a containment vessel (e.g., a beaker) to minimize the chance of spills.
-
Cleanup: After weighing, carefully clean all surfaces and equipment.
-
Doffing: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the sealed container to the experimental area. Remove the inner gloves and wash your hands.
Disposal of Contaminated PPE:
All PPE that has come into contact with this compound, including gloves, disposable lab coats, and any absorbent materials from cleanup, must be considered hazardous waste.
-
Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of contaminated PPE in the regular trash.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Quick Reference Guide: PPE for this compound
| Task | Minimum Required PPE |
| General Laboratory Presence | Lab Coat, Safety Glasses (with side shields) |
| Weighing Solid Compound | Lab Coat, Chemical Safety Goggles, Face Shield, Double Nitrile Gloves |
| Preparing Solutions / Transfers | Lab Coat, Chemical Safety Goggles, Double Nitrile Gloves |
| Large Volume Transfers (>1L) | Chemical Resistant Apron, Lab Coat, Chemical Safety Goggles, Face Shield, Heavy-Duty Gloves (e.g., Viton®) |
| Spill Cleanup | Chemical Resistant Suit, Boots, Heavy-Duty Gloves, NIOSH-Approved Respirator |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound. This workflow emphasizes a risk-based approach, starting with an assessment of the planned procedure.
Caption: Risk-based workflow for selecting appropriate PPE when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
